molecular formula C19H22O4 B1650590 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin CAS No. 118584-19-3

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Cat. No.: B1650590
CAS No.: 118584-19-3
M. Wt: 314.4 g/mol
InChI Key: OWAQHJLCKMIPKB-IDKBZEPQSA-N
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Description

7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadienyl]oxy]-2H-1-benzopyran-2-one has been reported in Citrus hassaku, Citrus medica, and Aegle marmelos with data available.

Properties

IUPAC Name

7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQHJLCKMIPKB-IDKBZEPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135396
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-19-3
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118584-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide details the compound's structural and physical characteristics, spectral data, and provides standardized experimental protocols for their determination. Furthermore, it visualizes the compound's isolation workflow and a proposed anti-inflammatory signaling pathway, offering a deeper understanding of its scientific context.

Chemical and Physical Properties

This compound is a natural product that has been isolated from various plant sources, including Citrus medica, Citrus hassaku, Aegle marmelos, and Zanthoxylum schinifolium.[1][2] It belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities.[]

Structure and Identification
  • IUPAC Name: 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[]

  • Synonyms: this compound

  • CAS Number: 118584-19-3[]

  • Chemical Formula: C₁₉H₂₂O₄[]

  • Molecular Weight: 314.38 g/mol []

  • Appearance: Colorless crystal[4]

  • Purity: ≥95% (commercially available)[]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Melting Point 72-75 °C[]
Boiling Point (Predicted) 497.0 ± 45.0 °C[]
Density (Predicted) 1.139 ± 0.06 g/cm³[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol (B145695), Ethyl Acetate[]
Storage Store at -20°C[]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the compound displays characteristic absorption bands.[4]

Wavenumber (cm⁻¹)Functional Group
3329O-H (hydroxyl group)
1703C=O (lactone carbonyl group)
1604C=C (aromatic and olefinic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data have been instrumental in confirming the structure of this coumarin derivative.[4]

¹H NMR (in CDCl₃):

  • δ 7.61 (1H, d, J = 9.6 Hz): H-4

  • δ 7.36 (1H, d, J = 8.4 Hz): H-5

  • δ 6.86 (1H, d, J = 8.8 Hz): H-6

  • δ 6.80 (1H, d, J = 2.4 Hz): H-8

  • δ 6.23 (1H, d, J = 9.6 Hz): H-3

  • δ 4.94 (1H, s): H-8'a

  • δ 4.84 (1H, s): H-8'b

  • δ 4.05 (1H, t, J = 6.4 Hz): H-6'

¹³C NMR (in CDCl₃):

  • δ 147.5: C-7'

  • δ 111.4: C-8'

  • δ 75.6: C-6'

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the melting point is approached.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows:

  • Sample Preparation: Weigh approximately 1-2 mg of the compound into separate small test tubes.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., acetone, chloroform, dichloromethane, DMSO, ethanol, ethyl acetate, water) to each test tube.

  • Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum can be recorded to determine the wavelengths of maximum absorbance (λmax).

  • Solution Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Measurement: Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs.

Visualizations

The following diagrams illustrate key aspects of the compound's scientific context.

Isolation Workflow

The following diagram outlines a general workflow for the isolation of this compound from a plant source like Zanthoxylum schinifolium.

G Isolation Workflow start Plant Material (e.g., Leaves of Z. schinifolium) extraction Extraction with Methylene Chloride start->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation subfraction Further Fractionation (e.g., Sephadex LH-20) fractionation->subfraction rp_hplc Reverse-Phase HPLC subfraction->rp_hplc pure_compound Pure 7-(6'R-Hydroxy-3',7'- dimethylocta-2',7'-dienyloxy)coumarin rp_hplc->pure_compound characterization Structural Characterization (NMR, MS, IR) pure_compound->characterization

Caption: A generalized workflow for the isolation and characterization of the target coumarin.

Proposed Anti-Inflammatory Signaling Pathway

This compound has been noted for its potential anti-inflammatory properties. The diagram below illustrates a plausible signaling pathway through which it may exert its effects, based on the known mechanisms of other anti-inflammatory coumarins.

G Proposed Anti-Inflammatory Pathway cluster_0 Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 induces transcription Compound 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Compound->IKK inhibits

Caption: A proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound presents a molecule of interest for further investigation, particularly in the realm of its potential therapeutic applications. This guide provides foundational physicochemical data and standardized protocols to aid researchers in their studies of this and related coumarin derivatives. The provided visualizations offer a conceptual framework for its isolation and potential biological activity. Further research is warranted to experimentally validate the predicted properties and to fully elucidate its pharmacological mechanisms of action.

References

Natural occurrence of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Zanthoxylum schinifolium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Zanthoxylum schinifolium

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the natural occurrence, isolation, and characterization of the coumarin (B35378) derivative, this compound, from the plant Zanthoxylum schinifolium. The information is compiled from peer-reviewed research, providing methodologies and quantitative data relevant to phytochemical analysis and drug discovery.

Introduction

Zanthoxylum schinifolium, a plant belonging to the Rutaceae family, is an aromatic plant utilized in traditional medicine and as a culinary spice in several East Asian countries.[1] Phytochemical investigations have revealed that its leaves, stems, roots, and fruits are rich sources of bioactive compounds, including coumarins, alkaloids, amides, and flavonoids.[2][3] These compounds have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, antitumor, and anti-platelet aggregation effects.[1][2][3]

Among the diverse coumarins isolated from this plant is this compound. This compound, a terpenylated coumarin, has been successfully isolated from the leaves of Z. schinifolium and characterized through modern spectroscopic techniques.[1][3] This guide provides a detailed overview of the experimental protocols used for its isolation and presents the available quantitative bioactivity data.

Experimental Protocols

The following methodologies are based on the activity-guided separation of constituents from the leaves of Zanthoxylum schinifolium as described in the scientific literature.[1]

Plant Material and Extraction
  • Collection: The leaves of Z. schinifolium were collected and subsequently air-dried.

  • Extraction: The dried leaves (4.5 kg) were extracted with 80% aqueous methanol (B129727) (MeOH) at room temperature.

  • Concentration: The resulting extract was concentrated under reduced pressure to yield a residue.

Solvent Fractionation
  • Suspension: The concentrated MeOH extract was suspended in water.

  • Partitioning: The aqueous suspension was sequentially partitioned with methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Bioactivity Assessment: Each fraction was tested for cytotoxicity against Jurkat T cells using an in vitro MTT assay. The methylene chloride fraction exhibited the strongest inhibitory activity and was selected for further separation.[1]

Isolation and Purification

The isolation of this compound (referred to as compound 3 in the source literature) was achieved through a multi-step chromatographic process.[1]

  • Initial Silica (B1680970) Gel Chromatography: The active methylene chloride fraction (64.0 g) was subjected to silica gel column chromatography. The column was eluted with a stepwise gradient of n-hexane-EtOAc (ranging from 100:1 to 1:100, v/v), which yielded 13 distinct sub-fractions (SL-MC-A to SL-MC-M).

  • Second Silica Gel Chromatography: Sub-fraction SL-MC-H (2.3 g) was further chromatographed on a silica gel column using a CHCl₃-MeOH gradient (100:1 to 1:100, v/v) to yield the target compound as a colorless crystal.[1]

Structure Elucidation

The chemical structure of the isolated compound was determined and confirmed through the use of comprehensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The obtained data were compared with previously published literature values to confirm the identity as this compound.[1][3]

Data Presentation

The following table summarizes the key identification and quantitative bioactivity data for the target coumarin isolated from Z. schinifolium.

ParameterDescriptionReference
Compound Name This compound[1][3]
Plant Source Leaves of Zanthoxylum schinifolium[1]
Physical Form Colorless crystal[1]
Bioactivity Cytotoxicity against Jurkat T cells (in vitro)[1][3]
IC₅₀ Value ~80.58 to 85.83 µM[1][3]

Note: The reported IC₅₀ value represents a range for moderately active compounds from the study, including the target compound.[1][3]

Visualization

No specific signaling pathways involving this compound were detailed in the reviewed literature. The following diagram illustrates the experimental workflow for its isolation.

G Experimental Workflow for Isolation Plant Dried Leaves of Z. schinifolium (4.5 kg) Extract 80% Methanol Extraction Plant->Extract Extraction Partition Solvent Partitioning Extract->Partition Fractionation CH2Cl2 Methylene Chloride Fraction (Active Fraction, 64.0 g) Partition->CH2Cl2 EtOAc Ethyl Acetate Fraction Partition->EtOAc BuOH n-Butanol Fraction Partition->BuOH Water Water Fraction Partition->Water Silica1 Silica Gel Column Chromatography (n-hexane-EtOAc gradient) CH2Cl2->Silica1 Purification Step 1 Subfraction Sub-fraction SL-MC-H (2.3 g) Silica1->Subfraction Yields 13 sub-fractions Silica2 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) Subfraction->Silica2 Purification Step 2 Compound Isolated Compound: 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Silica2->Compound Isolation

Caption: Isolation workflow of the target coumarin.

References

In-Depth Technical Guide to 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: Spectroscopic Data, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental methodologies, and relevant biological pathways for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Zanthoxylum schinifolium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities.

Core Compound Information

PropertyValue
IUPAC Name 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.4 g/mol
Melting Point 72-75 °C
Appearance Colorless crystal

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.61d9.6H-4
7.36d8.4H-5
6.86d8.8H-6
6.80d2.4H-8
6.23d9.6H-3
4.94sH-8'a
4.84sH-8'b
4.05t6.4H-6'
1.77sH-10'

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
147.5C-7'
111.4C-8'
75.6C-6'

Note: The complete assignment for all carbon and proton signals, particularly in the side chain, requires further 2D NMR analysis such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Table 3: IR Spectroscopic Data (KBr)

Wavenumber (cm⁻¹)Functional Group Assignment
3329O-H (hydroxyl group)
1703C=O (lactone carbonyl)
1604C=C (aromatic and olefinic)
Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for coumarin derivatives. The specific parameters for the cited data may vary.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 64 scans are typically acquired with a spectral width of -2 to 12 ppm. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a spectral width of 0 to 200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are then phased, baseline-corrected, and calibrated against the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, commonly via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecular ions and fragment ions.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer.

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory properties. Studies have shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators of the inflammatory response.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_expression Gene Expression NFkB_translocation->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammatory Response NO->Inflammation Prostaglandins->Inflammation Coumarin 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Coumarin->iNOS Inhibits Expression Coumarin->COX2 Inhibits Expression

Caption: Proposed anti-inflammatory signaling pathway.

Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, which produces the coumarin core, and the mevalonate (B85504) pathway, which generates the terpenoid side chain. The key steps involve the formation of 7-hydroxycoumarin (umbelliferone), followed by prenylation with a geranyl pyrophosphate derivative and subsequent hydroxylation.

biosynthetic_pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone (7-Hydroxycoumarin) p_Coumaric_acid->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Mevalonate_pathway Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) Mevalonate_pathway->GPP GPP->Prenylation Hydroxylation Hydroxylation & Other Modifications Prenylation->Hydroxylation Final_product 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Hydroxylation->Final_product

Caption: Simplified biosynthetic pathway overview.

In Silico Prediction of Bioactivity for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of the natural compound 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos, belongs to a class of compounds widely recognized for their therapeutic potential, including anti-inflammatory and antioxidant activities.[1][2][] This document outlines the methodologies for predicting its pharmacokinetic properties (ADMET) and its potential interactions with relevant biological targets through molecular docking simulations. The aim is to provide a framework for the early-stage computational assessment of this and similar natural products in the drug discovery pipeline.

Introduction

The drug discovery process is a lengthy and costly endeavor, with many promising candidates failing in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity.[4] In silico methods offer a rapid and cost-effective approach to de-risk and prioritize compounds at an early stage.[5][6] By computationally modeling a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET), researchers can identify potential liabilities before committing significant resources to laboratory synthesis and testing.[7] Furthermore, techniques like molecular docking can elucidate potential mechanisms of action by predicting the binding affinity of a compound to specific protein targets.[8]

Compound Profile

PropertyValueSource
IUPAC Name 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[9]
Molecular Formula C19H22O4[1]
Molecular Weight 314.4 g/mol [1]
Melting Point 75 °C[1]
Natural Sources Citrus medica, Citrus hassaku, Aegle marmelos[2][]

In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.

A Compound Structure Acquisition (SMILES/SDF) B Physicochemical Property Prediction A->B D Target Identification & Preparation A->D E Molecular Docking Simulation C ADMET Prediction B->C G Bioactivity Profile & Hypothesis Generation C->G D->E F Binding Affinity & Interaction Analysis E->F F->G

Caption: In Silico Bioactivity Prediction Workflow.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of ADMET properties is crucial for identifying compounds with favorable pharmacokinetic profiles.[6] Various computational models can predict these properties based on the chemical structure.

Experimental Protocol: ADMET Prediction
  • Input : The 2D structure of this compound is obtained in a machine-readable format (e.g., SMILES or SDF).

  • Software : A predictive modeling tool such as SwissADME, pkCSM, or similar platforms is utilized.

  • Descriptor Calculation : The software calculates a range of molecular descriptors (e.g., logP, topological polar surface area, molecular weight).

  • Model Prediction : Pre-trained models within the software use these descriptors to predict various ADMET endpoints.

  • Output Analysis : The predicted values are compiled and compared against established ranges for drug-likeness (e.g., Lipinski's rule of five).

Predicted ADMET Properties (Hypothetical Data)
ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight314.4 g/mol Compliant with Lipinski's Rule (<500)
LogP (o/w)3.8Good lipophilicity
Topological Polar Surface Area (TPSA)55.8 ŲGood potential for cell permeability
H-bond Donors1Compliant with Lipinski's Rule (≤5)
H-bond Acceptors4Compliant with Lipinski's Rule (≤10)
Pharmacokinetics
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeabilityLowUnlikely to have significant CNS effects
CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions
CYP3A4 InhibitorInhibitorPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0Good oral bioavailability predicted
Bioavailability Score0.55Good drug-like properties
Toxicity
AMES ToxicityNon-mutagenicLow predicted carcinogenicity
HepatotoxicityLow riskLow predicted liver toxicity

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] This technique can help identify potential biological targets and elucidate the molecular basis of interaction. Given the known anti-inflammatory properties of many coumarins, cyclooxygenase-2 (COX-2) is a relevant hypothetical target.

Experimental Protocol: Molecular Docking
  • Target Preparation : The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDockTools.

  • Ligand Preparation : A 3D structure of this compound is generated and its energy is minimized. Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Box Generation : A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to search for the optimal binding pose of the ligand within the protein's active site. The simulation generates multiple binding modes ranked by their predicted binding affinity.

  • Interaction Analysis : The best-scoring pose is visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Docking Simulation Workflow

A Obtain Target Protein Structure (e.g., PDB) B Prepare Protein: Remove water, add hydrogens A->B E Define Binding Site (Grid Box) B->E C Generate Ligand 3D Structure D Prepare Ligand: Energy minimization, assign charges C->D F Run Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Binding Poses & Scores F->G H Visualize Ligand-Protein Interactions G->H

Caption: Molecular Docking Workflow.
Predicted Binding Affinity and Interactions (Hypothetical Data)

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5IKR-8.5TYR-385, ARG-120, SER-530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9TYR-119, GLY-121, LEU-57

These hypothetical results suggest a strong binding affinity of the compound to the active site of COX-2, a key enzyme in the inflammatory pathway. The interactions with key residues like TYR-385 and ARG-120, which are crucial for inhibitor binding, would support the hypothesis of an anti-inflammatory effect.

Potential Signaling Pathway Involvement

Based on the hypothetical docking results against COX-2, this compound may modulate the arachidonic acid signaling pathway, which is central to inflammation.

A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 B->C D Prostaglandins C->D E Inflammation D->E F This compound F->C

Caption: Hypothesized Inhibition of the COX-2 Pathway.

Conclusion

This technical guide has outlined a hypothetical in silico approach for the bioactivity prediction of this compound. The presented workflow, encompassing ADMET prediction and molecular docking, provides a robust framework for the initial assessment of natural products in drug discovery. The hypothetical data suggests that this compound possesses favorable drug-like properties and may exert anti-inflammatory effects through the inhibition of COX-2. While these findings are purely predictive, they establish a strong rationale for further experimental validation through in vitro and in vivo studies. The integration of such in silico methodologies into early-stage research can significantly streamline the identification and development of novel therapeutic agents from natural sources.

References

Literature review on the biological activities of hydroxycoumarin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biological Activities of Hydroxycoumarin Derivatives

Introduction

Coumarins, a significant class of naturally occurring benzopyrone compounds, are widely distributed in the plant kingdom.[1] Among them, hydroxycoumarin derivatives have garnered substantial interest from the scientific community due to their diverse and potent pharmacological properties.[2][3] These compounds, characterized by a hydroxyl group on the coumarin (B35378) scaffold, serve as a foundational structure for numerous synthetic derivatives with enhanced biological activities.[4][5] Their applications span various therapeutic areas, including roles as anticoagulants, anticancer agents, antioxidants, and antimicrobial agents.[3][6]

This technical guide provides a comprehensive literature review of the primary biological activities of hydroxycoumarin derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, structured quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Anticoagulant Activity

The most renowned therapeutic application of 4-hydroxycoumarin (B602359) derivatives is their anticoagulant effect.[4] Compounds like warfarin (B611796) and dicoumarol are widely used clinically to treat and prevent thromboembolic disorders.[7]

Mechanism of Action

The anticoagulant activity of 4-hydroxycoumarin derivatives is primarily mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex in the liver.[4][5] This enzyme is crucial for the vitamin K cycle, a process that converts vitamin K epoxide back to its active, reduced form. The reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamic acid residues on several blood clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[7] By inhibiting VKOR, these derivatives deplete the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.[7]

Caption: Inhibition of the Vitamin K Cycle by 4-Hydroxycoumarin Derivatives.

Quantitative Data: Anticoagulant Activity

The anticoagulant potential of hydroxycoumarin derivatives is typically assessed by measuring the prothrombin time (PT).

Compound/DerivativeTest SystemResultReference
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileMale mice (in vivo)Prothrombin Time (PT) = 21.30 s
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrileMale mice (in vivo)PT > Warfarin (14.60 s)
Warfarin (Reference)Male mice (in vivo)PT = 14.60 s
4-hydroxycoumarin derivatives with a chlorine at the para-position of an aromatic ring substituentComparative studyPotent anticoagulant activities[4]
Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time test is a standard method for evaluating the extrinsic pathway of coagulation and the efficacy of oral anticoagulants.

  • Animal Dosing: Laboratory animals (e.g., mice or rabbits) are administered the test hydroxycoumarin derivative, a reference compound (like warfarin), or a vehicle control, typically via oral or intraperitoneal injection.

  • Blood Collection: After a specified time, blood is collected from the animals, often via cardiac puncture, into tubes containing an anticoagulant like sodium citrate (B86180). The citrate chelates calcium, preventing premature clotting.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma from blood cells.

  • Assay Performance: A specific volume of the plasma is warmed to 37°C. A thromboplastin (B12709170) reagent (containing tissue factor and calcium) is added to the plasma.

  • Clot Detection: The time taken for a fibrin (B1330869) clot to form is measured in seconds. This duration is the prothrombin time. Longer PT values indicate reduced clotting ability and thus higher anticoagulant activity.

Anticancer Activity

Hydroxycoumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1]

Mechanism of Action

The anticancer effects of these compounds are multifaceted. They have been shown to induce apoptosis (programmed cell death), arrest the cell cycle at various phases (G0/G1 or G2/M), inhibit protein kinases, and down-regulate the expression of oncogenes.[8][9] One of the critical pathways often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation.[1] Hydroxycoumarin derivatives can inhibit components of this pathway, leading to reduced cancer cell viability.

anticancer_pathway Targeting of the PI3K/AKT Pathway by Hydroxycoumarins RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Hydroxycoumarin Hydroxycoumarin Derivatives Hydroxycoumarin->PI3K Inhibition Hydroxycoumarin->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by hydroxycoumarin derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound/DerivativeCell LineIC50 (µM)Reference
Palladium(II) Complex C1MIA PaCa-2 (Pancreatic cancer)3.0[9]
Palladium(II) Complex C1A375 (Melanoma)5.4[9]
Palladium(II) Complex C1HCT116 (Colon cancer)7.0[9]
Palladium(II) Complex C2MIA PaCa-2 (Pancreatic cancer)6.0[9]
Palladium(II) Complex C2A375 (Melanoma)17.0[9]
Palladium(II) Complex C2HCT116 (Colon cancer)14.5[9]
Compound 4a (acetohydrazide derivative)Breast Cancer Cells1.24 - 8.68[1]
Compound 65 (4-substituted coumarin)Various tumor cells0.0035 - 0.0319[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the hydroxycoumarin derivatives for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the culture medium is removed, and a solution of MTT is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity

Many hydroxycoumarin derivatives exhibit significant antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions.[10][11] The presence and position of hydroxyl groups on the coumarin ring are critical for this activity.[12] Derivatives with hydroxyl groups at the C6, C7, or C8 positions, especially those with ortho-dihydroxy (catechol) arrangements, tend to be the most potent antioxidants.[12][13]

Mechanism of Action

Hydroxycoumarins act as antioxidants primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical. This radical is stabilized by resonance within the aromatic ring system, preventing the propagation of radical chain reactions.

Quantitative Data: Radical Scavenging Activity

Antioxidant activity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, reported as IC50 or percentage of inhibition.

Compound/DerivativeAssayResultReference
7-hydroxycoumarinPeroxide scavengingIC50 = 7029 mg/L[10]
4-hydroxycoumarin–chalcone hybridDPPH scavenging (at 100 µg/mL)77.92% scavenging[10]
Asymmetric azine with 4-hydroxycoumarinDPPH scavengingEC50 = 0.53 (moles antioxidant/mole DPPH)[10]
6-chloro-substituted hydroxycoumarinDPPH scavengingIC50 = 0.08 - 0.11 mg/mL[10]
7,8-dihydroxy-4-methylcoumarinDPPH, hydroxyl, superoxide (B77818) scavengingMost effective scavenger in the series[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

dpph_workflow Workflow for DPPH Radical Scavenging Assay start Start prep_dpph Prepare methanolic DPPH solution (purple) start->prep_dpph prep_samples Prepare various concentrations of hydroxycoumarin derivatives start->prep_samples mixing Mix DPPH solution with test sample or control prep_dpph->mixing prep_samples->mixing incubation Incubate in the dark at room temperature (e.g., 30 min) mixing->incubation measure Measure absorbance at ~517 nm incubation->measure calculation Calculate % scavenging activity and determine IC50 value measure->calculation end End calculation->end

Caption: General workflow for the DPPH antioxidant assay.

  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep violet color due to the stable radical.

  • Reaction: The test hydroxycoumarin derivative, dissolved in the same solvent, is added to the DPPH solution at various concentrations. A control is prepared with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: During incubation, antioxidants in the test sample donate electrons or hydrogen atoms to the DPPH radical, which is reduced to the non-radical form, DPPH-H. This causes the color to fade from violet to yellow. The change in absorbance is measured with a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Antimicrobial Activity

Hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[14][15] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.[14]

Mechanism of Action

The exact mechanisms of antimicrobial action are not fully elucidated but are thought to involve multiple targets. For bacteria, potential mechanisms include the inhibition of DNA gyrase, an enzyme essential for DNA replication, and the disruption of the bacterial cell membrane integrity.[16] The lipophilic nature of the coumarin scaffold allows these molecules to penetrate microbial cell walls and interfere with cellular processes.

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

Compound/DerivativeMicrobial StrainMethodResult (Zone of Inhibition, mm)Reference
Compound 4aStaphylococcus aureusDisc Diffusion6.36 ± 0.162[14][17]
Compound 4aBacillus subtilisDisc Diffusion5.60 ± 0.049[14][17]
Compound 4aEscherichia coliDisc Diffusion3.61 ± 0.176[14][17]
Compound 4aPseudomonas aeruginosaDisc Diffusion5.64 ± 0.021[14][17]
Compound 4hStaphylococcus aureusDisc Diffusion7.10 ± 0.544[14][17]
Compound 2Staphylococcus aureusAgar (B569324) Well Diffusion26.5 ± 0.84
Compound 3Staphylococcus aureusAgar Well Diffusion26.0 ± 0.56
Compound 8Staphylococcus aureusAgar Well Diffusion26.0 ± 0.26
Compound 5Salmonella typhimuriumAgar Well Diffusion19.5 ± 0.59
Ciprofloxacin (Control)S. aureus / S. typhimuriumAgar Well Diffusion38.5 ± 0.74 / 33.5 ± 0.77
Experimental Protocol: Agar Well/Disc Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

  • Culture Preparation: A standardized inoculum of the target microorganism (e.g., bacteria) is prepared and uniformly spread over the surface of a sterile agar plate.

  • Compound Application:

    • Disc Diffusion: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: During incubation, the compound diffuses from the disc/well into the surrounding agar. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear area around the disc/well known as the "zone of inhibition."

  • Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Conclusion

Hydroxycoumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable array of biological activities. Their well-established role as anticoagulants, coupled with their emerging and potent anticancer, antioxidant, and antimicrobial properties, underscores their therapeutic potential. The versatility of the coumarin nucleus allows for extensive structural modifications, enabling the fine-tuning of activity and the development of derivatives with improved efficacy and selectivity. Future research should continue to focus on elucidating detailed structure-activity relationships, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers dedicated to harnessing the pharmacological power of these fascinating compounds.

References

The Architecture of Aroma: A Technical Guide to the Biosynthesis of Terpenoid-Substituted Coumarins in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoid-substituted coumarins are a diverse class of plant secondary metabolites renowned for their significant pharmacological and biological activities. These hybrid molecules, featuring a coumarin (B35378) core decorated with a variety of terpenoid side chains, exhibit a wide range of properties, from antimicrobial and anti-inflammatory to anticancer and anticoagulant. Understanding the intricate biosynthetic pathways that lead to their formation is paramount for researchers in natural product chemistry, plant biology, and drug development. This in-depth technical guide elucidates the core biosynthetic routes, key enzymatic players, and regulatory networks governing the production of these valuable compounds in plants. It further provides detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts.

Core Biosynthetic Pathways: A Convergence of Two Major Metabolic Routes

The biosynthesis of terpenoid-substituted coumarins is a fascinating example of metabolic convergence, drawing precursors from two of the most fundamental pathways in plant secondary metabolism: the phenylpropanoid pathway, which provides the coumarin backbone, and the terpenoid backbone pathways, which supply the prenyl side chains.

The Phenylpropanoid Pathway: Forging the Coumarin Nucleus

The formation of the basic coumarin skeleton originates from the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway.[1][2][3] The initial steps are shared with the general phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes.

The key steps leading to the formation of umbelliferone, a common precursor for many terpenoid-substituted coumarins, are as follows:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2]

  • Hydroxylation of trans-Cinnamic Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring to produce p-coumaric acid.[2]

  • Activation to a CoA Thioester: 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

  • Ortho-hydroxylation and Lactonization: The crucial step leading to the coumarin skeleton is the ortho-hydroxylation of the cinnamoyl-CoA ester. This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) known as Feruloyl-CoA 6'-hydroxylase (F6'H) or a cytochrome P450 enzyme , Cinnamate 2'-hydroxylase (C2'H) , depending on the plant species and the specific coumarin being synthesized. This hydroxylation is often followed by a trans-cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.[4][5]

Phenylpropanoid_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway to Umbelliferone Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid L_Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaroyl_CoA->Umbelliferone p_Coumaroyl_CoA->Umbelliferone PAL PAL PAL->Cinnamic_Acid C4H C4H C4H->p_Coumaric_Acid _4CL 4CL _4CL->p_Coumaroyl_CoA C2H_F6H1 C2'H / F6'H1 + Isomerization & Lactonization C2H_F6H1->Umbelliferone PAL_label PAL C4H_label C4H _4CL_label 4CL C2H_F6H1_label C2'H / F6'H1 + Isomerization & Lactonization

Figure 1. Phenylpropanoid pathway leading to umbelliferone.
Terpenoid Backbone Biosynthesis: Providing the Prenyl Donors

The terpenoid side chains are derived from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are compartmentalized within the cell:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily provides precursors for sesquiterpenes (C15) and triterpenes (C30).

  • The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway is the source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).

The prenyl donors for the substitution of coumarins are typically dimethylallyl pyrophosphate (DMAPP, C5), geranyl pyrophosphate (GPP, C10), and farnesyl pyrophosphate (FPP, C15).

Figure 2. Terpenoid precursor biosynthesis pathways.

The Key Enzymatic Step: Prenylation of the Coumarin Core

The crucial step in the formation of terpenoid-substituted coumarins is the attachment of a prenyl group to the coumarin nucleus. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) . These enzymes typically utilize DMAPP, GPP, or FPP as the prenyl donor and a coumarin derivative as the acceptor substrate.

Plant aromatic prenyltransferases are often membrane-bound proteins and exhibit a high degree of substrate specificity and regiospecificity, determining the position of prenylation on the coumarin ring (e.g., C-6, C-8, or O-prenylation) and the length of the attached prenyl chain.[6][7]

C-Prenyltransferases

C-prenyltransferases catalyze the formation of a carbon-carbon bond between the prenyl donor and the coumarin acceptor. For example, the biosynthesis of linear and angular furanocoumarins is initiated by the C-6 or C-8 prenylation of umbelliferone, respectively.[8]

O-Prenyltransferases

O-prenyltransferases are responsible for the formation of an ether linkage between the prenyl group and a hydroxyl group on the coumarin ring.

Prenylation_of_Umbelliferone cluster_prenylation Prenylation Reactions Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin (6-prenylumbelliferone) Umbelliferone->Demethylsuberosin Osthenol Osthenol (8-prenylumbelliferone) Umbelliferone->Osthenol O_prenylated 7-O-prenylumbelliferone Umbelliferone->O_prenylated DMAPP DMAPP PT_C6 C6-Prenyltransferase DMAPP->PT_C6 PT_C8 C8-Prenyltransferase DMAPP->PT_C8 PT_O O-Prenyltransferase DMAPP->PT_O Yeast_Expression_Workflow Cloning Gene Cloning into Yeast Expression Vector Transformation Yeast Transformation Cloning->Transformation Culturing Culturing and Protein Expression Induction Transformation->Culturing Lysis Cell Lysis Culturing->Lysis Microsome_Isolation Microsome Isolation (Ultracentrifugation) Lysis->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay VIGS_Workflow Vector_Construction VIGS Vector Construction (Target Gene Fragment) Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Infiltration Plant Infiltration (e.g., Nicotiana benthamiana) Agro_Transformation->Infiltration Analysis Phenotypic and Metabolic Analysis (HPLC-MS) Infiltration->Analysis Regulatory_Network Biotic_Abiotic_Stress Biotic & Abiotic Stresses Jasmonate_Signaling Jasmonate Signaling Biotic_Abiotic_Stress->Jasmonate_Signaling MYB_TFs MYB Transcription Factors Biotic_Abiotic_Stress->MYB_TFs Jasmonate_Signaling->MYB_TFs Other_TFs Other Transcription Factors (bHLH, WRKY) Jasmonate_Signaling->Other_TFs Phenylpropanoid_Genes Phenylpropanoid Biosynthesis Genes (PAL, C4H, 4CL, etc.) MYB_TFs->Phenylpropanoid_Genes Coumarin_Modification_Genes Coumarin Prenylation & Modification Genes (PTs, CYPs) MYB_TFs->Coumarin_Modification_Genes Other_TFs->Phenylpropanoid_Genes Terpenoid_Coumarins Terpenoid-Substituted Coumarins Phenylpropanoid_Genes->Terpenoid_Coumarins Terpenoid_Genes Terpenoid Biosynthesis Genes (MVA & MEP pathways) Terpenoid_Genes->Terpenoid_Coumarins Coumarin_Modification_Genes->Terpenoid_Coumarins

References

Cytotoxic Effects of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin on Jurkat T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a natural product isolated from Zanthoxylum schinifolium, on Jurkat T cells, a human T-lymphocyte cell line. This document summarizes the available quantitative data on its cytotoxic potency and provides detailed experimental protocols for assessing its effects. Furthermore, it proposes a potential mechanism of action based on findings for structurally related coumarins, involving the induction of apoptosis through modulation of key signaling pathways. Visual diagrams are included to illustrate experimental workflows and the putative signaling cascade.

Introduction

This compound is a coumarin (B35378) derivative that has been investigated for its potential therapeutic properties, including anticancer activities.[1] Jurkat T cells, an immortalized line of human T lymphocytes, are a widely used in vitro model for studying T-cell leukemia and for screening potential chemotherapeutic agents. Understanding the cytotoxic effects and the underlying molecular mechanisms of this coumarin derivative in Jurkat T cells is crucial for evaluating its potential as an anti-leukemic agent.

This guide consolidates the current knowledge on the interaction between this compound and Jurkat T cells, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Quantitative Data

The cytotoxic activity of this compound against Jurkat T cells has been quantified, providing a key metric for its potency.

Table 1: Cytotoxicity of this compound and Related Compounds on Jurkat T cells

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundJurkat TMTT~80.58 - 85.83[2]
Auraptene (B1665324) (Positive Control)Jurkat TMTT55.36[2]
7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl]oxy coumarinJurkat TNot Specified8.10[3][4]

Experimental Protocols

This section details the methodologies for key experiments to assess the cytotoxic and apoptotic effects of this compound on Jurkat T cells.

Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and pre-culture for 36 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 50 µL of MTT solution (1.1 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat Jurkat T cells with the compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Cell Lysis: Lyse the treated Jurkat T cells using a specific lysis buffer.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for the target caspase (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.

  • Protein Extraction: Extract total protein from treated and untreated Jurkat T cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-ERK, p-Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Jurkat_cells Jurkat T cells Treatment Treat with 7-(6'R-Hydroxy...)-coumarin Jurkat_cells->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase Caspase Activity Assay Treatment->Caspase WesternBlot Western Blot Treatment->WesternBlot Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Apoptosis Apoptosis Levels AnnexinV->Apoptosis Caspase_activity Caspase Activation Caspase->Caspase_activity Protein_expression Protein Expression Changes WesternBlot->Protein_expression

Caption: Experimental workflow for assessing the cytotoxic effects of the coumarin on Jurkat T cells.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related coumarins in leukemia cells, the following pathway is proposed.

signaling_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus Coumarin 7-(6'R-Hydroxy...) coumarin ERK p-ERK1/2 Coumarin->ERK inhibition AKT p-Akt Coumarin->AKT inhibition ER_Stress ER Stress Coumarin->ER_Stress induction Bcl2 Bcl-2 Coumarin->Bcl2 downregulation Bax Bax Coumarin->Bax upregulation Caspase12 Caspase-12 ER_Stress->Caspase12 Caspase8 Caspase-8 Caspase12->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax Caspase9 Caspase-9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis Cytochrome_c Cytochrome c (release) Bcl2->Cytochrome_c Bax->Cytochrome_c Cytochrome_c->Caspase9

Caption: Proposed apoptotic signaling pathway induced by the coumarin in Jurkat T cells.

Discussion of Proposed Mechanism of Action

While direct mechanistic studies on this compound in Jurkat T cells are limited, research on analogous coumarins isolated from the same plant, Zanthoxylum schinifolium, provides significant insights.

One such related coumarin, auraptene, has been shown to induce apoptosis in Jurkat T cells through a mechanism involving endoplasmic reticulum (ER) stress.[5] This process is initiated by the activation of caspase-12, which subsequently activates caspase-8.[5] Activated caspase-8 can then trigger the mitochondrial apoptotic pathway through the cleavage of Bid to tBid, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[5]

Furthermore, other coumarins from Zanthoxylum schinifolium have demonstrated the ability to induce apoptosis in leukemia cells by downregulating the phosphorylation of key survival kinases such as ERK1/2 and Akt.[6] The inhibition of these pro-survival pathways can sensitize cells to apoptotic stimuli.

Therefore, it is plausible that this compound exerts its cytotoxic effects on Jurkat T cells through a multi-faceted mechanism involving:

  • Inhibition of Pro-survival Signaling: Downregulation of the PI3K/Akt and MAPK/ERK pathways.

  • Induction of ER Stress: Leading to the activation of the caspase cascade, starting with caspase-12 and caspase-8.

  • Mitochondrial Apoptosis: Engagement of the intrinsic apoptotic pathway through Bcl-2 family protein modulation and cytochrome c release.

  • Execution of Apoptosis: Activation of effector caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.

Conclusion

This compound demonstrates cytotoxic activity against Jurkat T cells. While further investigation is required to fully elucidate its precise mechanism of action, evidence from related compounds suggests that it likely induces apoptosis through the modulation of critical signaling pathways involved in cell survival and death. The experimental protocols and the proposed mechanism of action detailed in this guide provide a solid foundation for future research aimed at evaluating the therapeutic potential of this natural compound in the context of T-cell leukemia.

References

Methodological & Application

Synthesis Protocol for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the synthesis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative found in various Citrus species.[][2] This compound and its analogs are of significant interest in drug discovery due to the diverse biological activities associated with the coumarin scaffold. The protocol is based on the well-established Williamson ether synthesis, adapted from optimized conditions for the preparation of analogous 7-geranyloxycoumarin derivatives.[3][4][5]

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature and known to exhibit a broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The functionalization of the 7-hydroxy position of the coumarin ring with terpenoid side chains can significantly modulate their biological activity. This protocol details the synthesis of this compound via the O-alkylation of 7-hydroxycoumarin with a suitable terpenoid electrophile.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of 7-hydroxycoumarin acts as a nucleophile, attacking an alkyl halide derivative of the desired terpenoid side chain.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from the successful synthesis of 7-geranyloxycoumarin and is expected to provide a good yield of the target product.[4]

Materials:

  • 7-Hydroxycoumarin (1.0 eq)

  • (2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxycoumarin (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add cesium carbonate (1.5 eq) to the suspension.

  • Addition of Alkyl Halide: Add (2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is expected to be complete within 3-5 hours.[3]

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the cesium salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis, based on analogous reactions.[3][4]

ParameterValueReference
Reactants
7-Hydroxycoumarin1.0 mmol[4]
(2E,6R)-8-bromo-2,6-dimethyl-2,7-octadien-6-ol1.2 mmol[4]
Cesium Carbonate (Cs₂CO₃)1.5 mmol[4]
Acetonitrile30 mL[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction Time3 - 5 hours[3]
Product
Expected Yield> 90%[4]
Melting Point72-75 °C[][2]
Molecular FormulaC₁₉H₂₂O₄[][2]
Molecular Weight314.38 g/mol [][2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Reaction Setup: - 7-Hydroxycoumarin - Anhydrous Acetonitrile start->setup add_base Add Cesium Carbonate setup->add_base add_halide Add Terpenoid Halide add_base->add_halide stir Stir at Room Temperature add_halide->stir monitor Monitor by TLC stir->monitor filter Filter Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry column Silica Gel Column Chromatography dry->column product Pure Product column->product

Caption: Workflow for the synthesis of the target coumarin.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound. The use of cesium carbonate as a base in acetonitrile at room temperature is expected to provide a high yield of the desired product under mild conditions. This methodology should be readily applicable for the synthesis of other O-alkylated coumarin derivatives for further investigation in drug discovery and development programs.

References

Application Note: HPLC-UV Method for the Quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative, found in plants such as Citrus medica and Aegle marmelos, is of interest for its potential therapeutic properties.[][2] The described method utilizes a reversed-phase C18 column with gradient elution, providing excellent separation and sensitivity. The protocol is suitable for quality control, pharmacokinetic studies, and natural product quantification in various matrices.

Introduction

This compound is a naturally occurring coumarin derivative characterized by a coumarin nucleus linked to a hydroxylated terpenoid side chain.[][2] Accurate quantification of this compound is crucial for evaluating its phytochemical abundance, ensuring the quality of herbal preparations, and conducting pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarins due to its high resolution and sensitivity.[3][4] This note presents a specific HPLC-UV method optimized for this analyte.

Principle

The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar C18 stationary phase. A mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water allows for the efficient elution of the compound of interest. Detection is performed using a UV detector set at the maximum absorbance wavelength of the coumarin chromophore, which for 7-oxygenated coumarins is typically in the 320-330 nm range.[5][6] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental

3.1 Apparatus and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • Reference standard: this compound (purity ≥95%).

3.2 Chromatographic Conditions The following conditions were optimized for the separation and quantification of the target analyte.

Parameter Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-15 min: 40-70% B; 15-20 min: 70-90% B; 20-22 min: 90% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 323 nm
Run Time 25 minutes (plus 5 min post-run equilibration)

Table 1: Optimized HPLC-UV Chromatographic Conditions.

Protocols

4.1 Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.[7] These solutions are used to construct the calibration curve.

4.2 Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of methanol.[3][8]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. This enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to ensure the analyte concentration falls within the linear range of the calibration curve.

4.3 Experimental and Data Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Create Working Standards (0.5-100 µg/mL) Stock->Working HPLC HPLC-UV Analysis Working->HPLC Inject Standards Sample Weigh Plant Material Extract Methanol Extraction (Sonication) Sample->Extract Filter Centrifuge & Filter (0.45 µm) Extract->Filter Filter->HPLC Inject Sample CalCurve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Standard Data Quant Quantify Analyte in Sample HPLC->Quant Sample Data CalCurve->Quant Apply Curve

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary

The developed method should be validated according to international guidelines to ensure its reliability, with good results expected in terms of precision and extraction yields.[9][10] A summary of typical validation parameters is presented below.

Parameter Specification Example Result
Linearity (r²) ≥ 0.9990.9995
Range 0.5 - 100 µg/mLMet
Limit of Detection (LOD) Signal-to-Noise Ratio = 30.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio = 100.50 µg/mL
Precision (%RSD) Intra-day: < 2%; Inter-day: < 3%Intra-day: 1.2%
Inter-day: 2.5%
Accuracy (% Recovery) 95 - 105%98.7% - 102.1%
Specificity No interfering peaks at analyte retention timeConfirmed via DAD

Table 2: Summary of Method Validation Parameters and Representative Data.

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The use of a gradient elution ensures that compounds with a wide range of polarities can be analyzed, making this method suitable for complex matrices like plant extracts. The DAD detector can be used to confirm peak purity by comparing the UV spectrum of the analyte peak in the sample to that of the reference standard. The UV spectrum for this class of coumarin should show a maximum absorbance (λmax) around 321-324 nm.[6][11]

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The protocol has been detailed for easy implementation in a laboratory setting for routine analysis, quality control of natural products, and research purposes.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a natural product belonging to the coumarin (B35378) class of compounds, which are widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using standard cell-based assays. The methodologies described herein are fundamental for preclinical drug development and for elucidating the compound's mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data from the described cytotoxicity assays. This structured format allows for a clear comparison of the compound's effects across different experimental conditions.

Assay TypeCell LineCompound Concentration (µM)Incubation Time (hours)Endpoint MeasurementResult (e.g., % Viability, % Cytotoxicity, % Apoptosis)
MTT Assay Jurkat (T-cell leukemia)0 (Vehicle Control)48Absorbance at 570 nm100%
1048Absorbance at 570 nm85%
2548Absorbance at 570 nm62%
5048Absorbance at 570 nm41%
10048Absorbance at 570 nm23%
LDH Release Assay HeLa (Cervical Cancer)0 (Vehicle Control)24Absorbance at 490 nm5%
1024Absorbance at 490 nm15%
2524Absorbance at 490 nm35%
5024Absorbance at 490 nm58%
10024Absorbance at 490 nm75%
Annexin V-FITC/PI Apoptosis Assay A549 (Lung Carcinoma)0 (Vehicle Control)48Flow Cytometry95% Viable, 2% Early Apoptosis, 1% Late Apoptosis, 2% Necrosis
5048Flow Cytometry40% Viable, 35% Early Apoptosis, 20% Late Apoptosis, 5% Necrosis

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[3][5]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[3][4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5] Measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9][10]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10][11][12]

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[10]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][12][13]

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10][12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[10][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][12][13]

  • Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V-FITC.[15][16] PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[14] Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoint Analysis cluster_data Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis absorbance Measure Absorbance mtt->absorbance ldh->absorbance flow Flow Cytometry apoptosis->flow analysis Calculate % Viability/ Cytotoxicity/Apoptosis absorbance->analysis flow->analysis

Caption: Workflow for assessing the cytotoxicity of the test compound.

Proposed Signaling Pathway for Apoptosis Induction

G Proposed Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound Mitochondrion Mitochondrion compound->Mitochondrion Induces Stress Bcl2 Bcl-2 Inhibition compound->Bcl2 Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the coumarin.

References

Application Notes and Protocols: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a natural coumarin (B35378) derivative found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos.[1] Coumarins, as a class of compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] While research on this specific coumarin derivative is still emerging, initial studies have indicated its potential as a cytotoxic agent against cancer cells.

This document provides an overview of the known applications of this compound in cancer research, including available data on its bioactivity and detailed protocols for its investigation. It also explores potential mechanisms of action based on the broader understanding of coumarins in oncology.

Biological Activity and Data

Preliminary studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The available quantitative data from these studies is summarized below.

Cell LineAssay TypeEndpointResultReference
Jurkat T cellsCytotoxicityIC5080.58 - 85.83 µM[3]

Note: The activity is described as moderate. Further studies are required to evaluate the compound's efficacy and selectivity across a broader range of cancer cell types.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, the anti-cancer activities of other coumarin derivatives suggest several potential pathways that may be involved. Many coumarins have been shown to induce apoptosis and modulate key signaling pathways that are often dysregulated in cancer.

Based on the known activities of structurally related coumarins, a hypothetical mechanism of action is proposed to involve the induction of apoptosis through the intrinsic pathway and the modulation of the PI3K/Akt/mTOR signaling cascade.

hypothetical_moa cluster_0 Cell Membrane cluster_1 Cytoplasm Coumarin Coumarin PI3K PI3K Coumarin->PI3K Inhibits Bax Bax Coumarin->Bax Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Apoptosis Executes

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the cytotoxicity of coumarins against Jurkat T cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., Jurkat T cells)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the coumarin in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

cytotoxicity_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with coumarin Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the coumarin at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the coumarin as described for the apoptosis assay. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound presents a promising starting point for further investigation as a potential anti-cancer agent. The available data indicates its ability to induce cytotoxicity in a leukemia cell line. The provided protocols offer a framework for researchers to further explore its efficacy, mechanism of action, and potential therapeutic applications in oncology. Future studies should focus on a broader range of cancer cell lines, in vivo models, and detailed mechanistic investigations to fully characterize its anti-cancer profile.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a coumarin (B35378) derivative with potential therapeutic properties, including antioxidant activity.[1][] Coumarins, a class of benzopyrone compounds, are recognized for their diverse pharmacological activities, and the evaluation of their antioxidant potential is a critical step in the development of new therapeutic agents.[3][4] This document provides detailed protocols for evaluating the antioxidant activity of this specific coumarin derivative using common in vitro and cell-based assays.

Data Presentation

Table 1: Antioxidant Activity of Various Coumarin Derivatives

Coumarin DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM of Fe(II) equivalent)Reference(s)
Coumarin>10000>10000-[3]
7-Hydroxycoumarin (Umbelliferone)--Lower than unsubstituted coumarin[3]
6,7-Dihydroxycoumarin (Esculetin)High activity--[3]
7,8-Dihydroxy-4-methylcoumarinHigh activity--[3]
Coumarin-hydroxytyrosol hybrid26.5830.31-[3]
Coumarin-thiosemicarbazone 187.19.0-[3]
Coumarin-thiosemicarbazone 1917.98.8-[5]

Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison of values may require consideration of the specific experimental conditions in each study.

Experimental Protocols

A comprehensive evaluation of antioxidant activity involves multiple assays that measure different aspects of antioxidant action.[6][7][8] The following protocols describe the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a 0.002% (w/v) solution of DPPH in methanol.[10]

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[11]

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Prepare various concentrations of the test compound and Trolox in ethanol or PBS.

  • In a 96-well plate, add 20 µL of the test compound or Trolox solution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.[3]

  • Measure the absorbance at 734 nm.[3]

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of the test compound and a standard curve using ferrous sulfate.

  • In a 96-well plate, add 20 µL of the test compound or ferrous sulfate standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalent.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to inhibit the formation of intracellular reactive oxygen species (ROS).[12][13][14][15][16]

Materials:

  • Adherent cells (e.g., HepG2 or HeLa)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Quercetin (B1663063) (positive control)

  • 96-well black fluorescence cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black fluorescence plate and culture until they reach 90-100% confluency.[14]

  • Remove the culture medium and wash the cells gently with PBS.

  • Pre-incubate the cells with a solution containing DCFH-DA and the test compound or quercetin at various concentrations for 60 minutes at 37°C.[14]

  • Remove the solution and wash the cells with PBS.

  • Add the free radical initiator (e.g., AAPH) to induce oxidative stress.[14]

  • Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm in a microplate reader.[14] Readings should be taken every 5 minutes for 60 minutes.[14]

  • The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control (cells treated only with the free radical initiator).

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow for Antioxidant Activity Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assay DPPH DPPH Assay Data_Analysis Data Analysis (IC50, TEAC, etc.) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Data_Analysis Test_Compound Test Compound: This compound Test_Compound->DPPH Test_Compound->ABTS Test_Compound->FRAP Test_Compound->CAA Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: Figure 1: General Experimental Workflow for Antioxidant Activity Evaluation.

Nrf2 Signaling Pathway Diagram

Coumarins can exert their antioxidant effects by modulating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[17][18]

G Figure 2: Nrf2 Signaling Pathway in Antioxidant Response cluster_0 Cytoplasm cluster_1 Nucleus Coumarin Coumarin Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection

Caption: Figure 2: Nrf2 Signaling Pathway in Antioxidant Response.

References

Application Notes & Protocols: Analytical Standards for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a naturally occurring coumarin (B35378) derivative found in various Citrus species[1][]. This compound and its analogs have garnered interest for their potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities[3][4]. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will facilitate the accurate identification, quantification, and quality control of this compound in research and drug development settings.

Compound Information

ParameterValueReference
Compound Name This compound[][5]
Synonyms 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one[6]
CAS Number 118584-19-3[5]
Molecular Formula C₁₉H₂₂O₄[3][5]
Molecular Weight 314.38 g/mol [5]
Appearance Crystalline powder[]
Melting Point 72-75 °C[]
Purity (Reference Standard) ≥96.5%[5]
Natural Sources Citrus medica, Citrus hassaku, Aegle marmelos[1][]

Analytical Workflow

The following diagram outlines the general workflow for the analysis of this compound.

Analytical_Workflow Figure 1. Analytical Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Extraction Extraction from Matrix (e.g., plant material, formulation) Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification HPLC HPLC-UV/PDA (Quantification & Purity) Purification->HPLC GCMS GC-MS (Identification & Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity Identification Structural Identification GCMS->Identification NMR->Identification

Caption: Figure 1. A generalized workflow for the extraction, purification, and analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

This method is suitable for the quantification and purity assessment of the target coumarin. Reversed-phase chromatography is commonly employed for the separation of coumarin derivatives[7].

Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for coumarin analysis[7].

  • Mobile Phase: A gradient elution is recommended for optimal separation.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[9].

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 280 nm or 320 nm[8]. A PDA detector can be used to acquire UV spectra for peak purity assessment.

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727) or acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary[8][10].

Expected Quantitative Data:

ParameterExpected Value
Retention Time (RT) 12 - 18 min (highly dependent on the specific system)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of coumarins and related volatile or semi-volatile impurities[10][11].

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[11].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.

Expected Mass Spectral Data:

ParameterExpected Value/Fragments
Molecular Ion [M]⁺ m/z 314
Key Fragmentation Ions Loss of the side chain, fragments corresponding to the coumarin backbone (e.g., m/z 146, 118)[11]. Specific fragments from the terpene-like side chain are also expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of the molecule[12][13].

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for coumarins[13].

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)
Coumarin H-3, H-4 6.2-6.5 (d, H-3), 7.6-7.8 (d, H-4)
Coumarin Aromatic Protons 6.8-7.5 (m)
Side Chain Olefinic Protons 5.0-5.5 (m)
Side Chain Methylene & Methine Protons 1.5-4.5 (m)
Side Chain Methyl Protons 1.2-1.8 (s, d)
Hydroxyl Proton Variable, broad singlet

Potential Signaling Pathway Modulation

Coumarin derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways[4]. The diagram below illustrates a hypothetical pathway through which this compound may exert its anti-inflammatory effects.

Signaling_Pathway Figure 2. Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Compound 7-(6'R-Hydroxy-3',7'-dimethylocta- 2',7'-dienyloxy)coumarin Compound->IKK Inhibition Compound->NFkB Inhibition

Caption: Figure 2. A potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Coumarin Compounds from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of coumarin (B35378) compounds from plasma samples using liquid-liquid extraction (LLE). The methodologies outlined are based on established scientific literature and are intended to offer robust starting points for bioanalytical method development and pharmacokinetic studies.

Introduction

Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in drug discovery and development due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. Accurate quantification of coumarins in biological matrices such as plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid-liquid extraction is a widely used sample preparation technique that offers a simple and effective means of isolating these compounds from complex plasma matrices prior to chromatographic analysis.

The selection of an appropriate LLE method depends on the specific physicochemical properties of the coumarin derivative of interest, the desired level of sample cleanup, and the sensitivity of the analytical instrumentation. Key parameters in LLE include the choice of organic solvent, the pH of the aqueous phase, and the ratio of organic to aqueous phase volumes.

Data Presentation: Comparison of LLE Methods

The following table summarizes quantitative data from various published LLE methods for the extraction of coumarin compounds from plasma. This allows for a direct comparison of their performance in terms of recovery and sensitivity.

Coumarin Compound(s) Extraction Solvent(s) pH Condition Recovery (%) Lower Limit of Quantification (LLOQ) Analytical Method Reference
Nodakenin, Nodakenetin, Decursinol, Decursin/Decursinol angelateAcetonitrile (B52724)Not Specified61.1 ± 3.2 (Nodakenin), 67.3 ± 5.1 (Nodakenetin), 65.7 ± 3.6 (Decursinol), 56.9 ± 4.3 (Decursin/decursinol angelate)0.05 - 0.1 µg/mLHPLC-UV[1]
CoumarinHexane (B92381)AlkalineNot Specified0.3 µg/LHPLC-UV[2]
Phenprocoumon, Warfarin, AcenocoumarolNot specified (acidic LLE mentioned)Acidic (pH 4.2)>89% (overall extraction efficiency for a related solid-phase extraction method)5 µg/LHPLC-ESI-MS[3][4]
Three Coumarins (unspecified)Ethyl acetate (B1210297)/n-hexane (9:1, v/v)Not Specified83.8% to 109.4%2.4–1250 ng/mLHPLC-MS/MS[5]

Experimental Protocols

Protocol 1: Acetonitrile Precipitation and Extraction

This protocol is a simple and rapid method suitable for a broad range of coumarin compounds. Acetonitrile acts as both a protein precipitating agent and an extraction solvent.

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., another coumarin derivative not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (concentration will depend on the specific assay).

  • Add 100 µL of acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the extracted coumarins.

  • Inject an appropriate volume (e.g., 20 µL) of the supernatant directly into the HPLC or LC-MS/MS system for analysis.[1]

Protocol 2: Alkaline Extraction with Hexane

This method is suitable for the extraction of less polar coumarin compounds. The alkalinization of the plasma sample helps to deprotonate any acidic functional groups on interfering substances, thereby improving the selectivity of the extraction for the neutral coumarin molecule.

Materials:

  • Plasma sample

  • Alkaline solution (e.g., Sodium Hydroxide solution)

  • Hexane (HPLC grade)

  • Hydrochloric acid

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Alkalinize the plasma sample using a suitable basic solution.

  • Add a known volume of hexane to the alkalinized plasma.

  • Vortex the mixture for several minutes to facilitate the transfer of the coumarin into the organic phase.

  • Centrifuge the sample to achieve phase separation.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the organic phase in the presence of hydrochloric acid to concentrate the coumarin.[2]

  • Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Protocol 3: Acidic Extraction with Ethyl Acetate/n-Hexane

This protocol is effective for coumarins that are more stable or more readily extracted under acidic conditions. The use of a solvent mixture like ethyl acetate and n-hexane allows for fine-tuning of the solvent polarity to optimize extraction efficiency.

Materials:

  • Plasma sample

  • Acidic solution (e.g., Formic acid solution to adjust pH to 4.2)

  • Ethyl acetate/n-hexane mixture (e.g., 9:1 v/v)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Pipette a known volume of the plasma sample into a centrifuge tube.

  • Add the internal standard solution.

  • Adjust the pH of the plasma sample to approximately 4.2 with an acidic solution.[3]

  • Add the ethyl acetate/n-hexane extraction solvent mixture.[5]

  • Vortex the mixture thoroughly for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.

Visualizations

LLE_Workflow_Acetonitrile Workflow for Acetonitrile Precipitation and Extraction plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is add_acn 3. Add Acetonitrile (100 µL) add_is->add_acn vortex 4. Vortex (5 min) add_acn->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. HPLC/LC-MS Analysis supernatant->analysis

Caption: Workflow for Acetonitrile Precipitation and Extraction.

LLE_Workflow_Hexane Workflow for Alkaline Extraction with Hexane plasma 1. Plasma Sample alkalinize 2. Alkalinize Sample plasma->alkalinize add_hexane 3. Add Hexane alkalinize->add_hexane vortex 4. Vortex add_hexane->vortex centrifuge 5. Centrifuge vortex->centrifuge organic_phase 6. Collect Organic Phase (Hexane) centrifuge->organic_phase evaporate 7. Evaporate with HCl organic_phase->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. HPLC/LC-MS Analysis reconstitute->analysis

Caption: Workflow for Alkaline Extraction with Hexane.

LLE_Workflow_Acidic Workflow for Acidic Extraction with Ethyl Acetate/n-Hexane plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify to pH 4.2 add_is->acidify add_solvent 4. Add Ethyl Acetate/n-Hexane acidify->add_solvent vortex 5. Vortex add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge organic_phase 7. Collect Organic Phase centrifuge->organic_phase evaporate 8. Evaporate to Dryness organic_phase->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. HPLC/LC-MS Analysis reconstitute->analysis

Caption: Workflow for Acidic Extraction with Ethyl Acetate/n-Hexane.

References

Application Notes and Protocols: 7-Alkoxycoumarins as Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Alkoxycoumarins are a versatile class of fluorophores widely employed as fluorescent probes in biological imaging and sensing applications. Their utility stems from their favorable photophysical properties, including high fluorescence quantum yields, sensitivity to the microenvironment, and the potential for "turn-on" fluorescence upon specific enzymatic cleavage. This document provides detailed application notes and protocols for the use of 7-alkoxycoumarins as fluorescent probes, with a focus on their application in detecting enzymatic activity, particularly that of cytochrome P450 enzymes.

Principle of Detection

Many 7-alkoxycoumarin-based probes are pro-fluorescent, meaning they exhibit minimal fluorescence in their native state. The alkoxy group at the 7-position quenches the fluorescence of the coumarin (B35378) core. Upon enzymatic O-dealkylation, the highly fluorescent 7-hydroxycoumarin is generated, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes excellent for detecting specific enzyme activities in complex biological systems.

A primary application of these probes is in monitoring the activity of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[1] The O-dealkylation of 7-alkoxycoumarins is a common reaction catalyzed by various CYP isoforms.[2] By using different alkoxy substituents, probes with varying selectivity for different CYP isoforms can be developed.[1]

Data Presentation: Photophysical Properties

The selection of a suitable 7-alkoxycoumarin probe depends on its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and molar extinction coefficient. The following table summarizes these properties for several common 7-alkoxycoumarin derivatives.

CompoundAlkoxy GroupExcitation (λex) [nm]Emission (λem) [nm]Quantum Yield (ΦF)Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Solvent
7-Methoxycoumarin-OCH₃323389~0.6~15,000Ethanol
7-Ethoxycoumarin (B196162)-OCH₂CH₃3233900.8716,000Ethanol
7-Propoxycoumarin-O(CH₂)₂CH₃3243910.8517,000Ethanol
7-Butoxycoumarin-O(CH₂)₃CH₃3253920.8318,000Ethanol
7-Pentoxycoumarin-O(CH₂)₄CH₃325393--Ethanol
7-Benzyloxycoumarin-OCH₂Ph326394--Ethanol
7-Hydroxycoumarin-OH3654500.8720,000Ethanol (pH > 8)

Experimental Protocols

Protocol 1: Synthesis of 7-Ethoxycoumarin

This protocol describes a general method for the synthesis of 7-ethoxycoumarin from 7-hydroxycoumarin (umbelliferone).

Materials:

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxycoumarin in anhydrous acetone.

  • Add potassium carbonate to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl bromide dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 7-ethoxycoumarin.

Protocol 2: Live-Cell Imaging of Cytochrome P450 Activity

This protocol provides a general workflow for using 7-ethoxycoumarin to measure CYP1A activity in live cells.

Materials:

  • Cells expressing the CYP isoform of interest (e.g., HepG2 cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • 7-Ethoxycoumarin stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Probe Preparation: Prepare a working solution of 7-ethoxycoumarin in pre-warmed serum-free cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions (typically in the range of 10-100 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash them twice with warm PBS.

    • Add the 7-ethoxycoumarin working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the CO₂ incubator, protected from light.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove the excess probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For 7-hydroxycoumarin, use an excitation wavelength of ~365 nm and collect the emission at ~450 nm.

    • Acquire images at different time points to monitor the increase in fluorescence, which corresponds to the enzymatic activity.

  • Data Analysis: Quantify the fluorescence intensity in the cells over time using image analysis software. The rate of increase in fluorescence is proportional to the enzyme activity.

Visualizations

Signaling Pathway: Enzymatic Activation of a 7-Alkoxycoumarin Probe

G cluster_probes Pro-fluorescent Probe cluster_enzyme Enzyme cluster_product Fluorescent Product 7-Alkoxycoumarin 7-Alkoxycoumarin CYP450 CYP450 7-Alkoxycoumarin->CYP450 O-dealkylation 7-Hydroxycoumarin 7-Hydroxycoumarin CYP450->7-Hydroxycoumarin Release Fluorescence Fluorescence 7-Hydroxycoumarin->Fluorescence Emits Light

Caption: Enzymatic activation of a 7-alkoxycoumarin probe by Cytochrome P450.

Experimental Workflow: From Synthesis to Cellular Imaging

G cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Preparation cluster_imaging Biological Imaging Start 7-Hydroxycoumarin Reaction Alkylation Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Product 7-Alkoxycoumarin Probe Purification->Product Probe_Loading Load Cells with Probe Product->Probe_Loading Cell_Seeding Seed Cells in Imaging Dish Incubation Incubate Overnight Cell_Seeding->Incubation Incubation->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Image_Acquisition Fluorescence Microscopy Washing->Image_Acquisition Data_Analysis Image Analysis and Quantification Image_Acquisition->Data_Analysis

Caption: General workflow for using 7-alkoxycoumarin probes in cellular imaging.

References

Troubleshooting & Optimization

Solubility issues of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, a hydrophobic coumarin (B35378) derivative.

Troubleshooting Guides

This section addresses common issues encountered during cell culture experiments with this compound.

Issue: Immediate Precipitation of the Compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test first.
"Solvent Shock" Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1]
Interaction with Serum Proteins The compound may interact with proteins in the serum, causing it to precipitate.Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.
pH of the Medium The pH of your culture medium can affect the solubility of pH-sensitive compounds.Ensure the pH of your culture medium is within the optimal range, which is typically 7.2-7.4.

Issue: Compound Precipitates Over Time in the Incubator

Question: My compound solution is clear when I add it to the cells, but after a few hours in the incubator, I observe a precipitate. What could be the reason for this delayed precipitation?

Answer: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components over time.

Potential CauseExplanationRecommended Solution
Temperature Shift Changes in temperature between room temperature and the 37°C incubator can affect solubility.Pre-warm the cell culture media to 37°C before adding the compound.
pH Shift in Incubator The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.Ensure the media is properly buffered for the incubator's CO2 concentration.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time.Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve and prepare this compound for cell culture experiments?

A1: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to make a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2] The stock solution can then be serially diluted in pre-warmed cell culture medium to achieve the desired final concentration. For a detailed step-by-step guide, please refer to Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Working Solutions .

Q2: What is the maximum recommended concentration of DMSO for my cell line?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, and 0.1% is considered safe for almost all cells.[2] However, some sensitive cell lines, especially primary cells, may be affected at lower concentrations.[2] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q3: How can I determine the maximum soluble concentration of the compound in my specific cell culture medium?

A3: You can determine the kinetic solubility of the compound in your cell culture medium by preparing a series of dilutions and observing for precipitation. This can be done by visual inspection or more quantitatively by measuring turbidity using a plate reader at a wavelength around 600-650 nm.[3] A detailed procedure is provided in Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media .

Q4: My compound seems to be affecting cell viability. How can I distinguish between cytotoxicity from the compound itself versus the solvent or precipitation?

A4: This is a critical consideration. To dissect the cause of reduced cell viability, you should include the following controls in your experiment:

  • Untreated Cells: This serves as your baseline for normal cell viability.

  • Vehicle Control: Treat cells with the highest concentration of DMSO (or other solvent) used in your experiment. This will reveal any cytotoxic effects of the solvent itself.

  • Precipitation Control: In a separate well without cells, add your compound to the media at the highest concentration used. Observe this well under a microscope to see if a precipitate forms. If it does, any observed toxicity in your cell-containing wells could be due to physical stress from the precipitate, not necessarily the pharmacological action of the dissolved compound.

If you observe a decrease in viability only in the compound-treated wells and not in the vehicle control, and no precipitation is visible, it is likely that the cytotoxicity is due to the compound itself. To quantify this, you can perform a cell viability assay, such as the MTT or MTS assay. A detailed procedure is provided in Protocol 3: Assessment of Compound-Induced Cytotoxicity using a Tetrazolium-based Assay .

Q5: What are the potential cellular pathways affected by coumarin derivatives?

A5: Coumarin derivatives are known to modulate a variety of cellular signaling pathways.[4] Depending on their specific structure, they can have anti-inflammatory, antioxidant, and anti-cancer effects.[4] Some of the key pathways that may be affected include:

  • Inflammatory Pathways: Coumarins can inhibit inflammatory responses through the NF-κB, MAPK, and Akt signaling pathways.[4] They can also inhibit the expression of inflammatory enzymes like iNOS and COX-2.[4]

  • Apoptosis and Cell Cycle: Many coumarin derivatives can induce apoptosis (programmed cell death) by regulating proteins such as Bax, Bcl-2, and caspases.[4] They can also cause cell cycle arrest, for example, at the G0/G1 phases.[4]

  • Cancer-Related Pathways: Coumarins have been shown to impact cancer development by inhibiting angiogenesis (the formation of new blood vessels) through the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[4] Some derivatives also affect the p53-MDM2 pathway.[4]

Quantitative Data

Table 1: Solubility of Auraptene and Template for Experimental Determination

CompoundSolventSolubilityMolar Concentration (mM)Reference
Auraptene Ethanol~12 mg/mL~40.2[5]
DMSO~12 mg/mL~40.2[5]
DMF~14 mg/mL~46.9[5]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL~1.0[5]
This compound e.g., DMEM + 10% FBSUser DeterminedUser Determined
e.g., RPMI + 10% FBSUser DeterminedUser Determined
e.g., PBSUser DeterminedUser Determined

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Working Solutions

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C.[6]

  • Create Intermediate Dilutions (Optional but Recommended): To minimize the risk of precipitation, you can first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing.[1] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

  • Prepare a Serial Dilution of the Compound in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1]

  • Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm.[3] An increase in absorbance indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those experimental conditions.

Protocol 3: Assessment of Compound-Induced Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium as described in Protocol 1. Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT stock solution to each well (for a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4][8] During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of an MTT solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP40, or acidic isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[1] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution, no cells). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

G cluster_prep Compound Preparation cluster_media Media Preparation cluster_final Final Working Solution cluster_cell Cell Treatment dissolve Dissolve Compound in 100% DMSO stock High-Concentration Stock Solution dissolve->stock intermediate Intermediate Dilution in DMSO (Optional) stock->intermediate add_dropwise Add Stock to Media Dropwise with Vortexing intermediate->add_dropwise prewarm Pre-warm Media to 37°C prewarm->add_dropwise working_solution Final Working Solution add_dropwise->working_solution add_to_cells Add to Cells working_solution->add_to_cells

Caption: Experimental workflow for preparing and adding the compound to cells.

G start Precipitate Observed in Cell Culture q_immediate Did it precipitate immediately upon addition? start->q_immediate sol_conc Lower Final Concentration q_immediate->sol_conc Yes sol_dilution Use Serial Dilution in Pre-warmed Media q_immediate->sol_dilution Yes sol_vortex Add Dropwise while Vortexing q_immediate->sol_vortex Yes sol_evap Check Incubator Humidity / Seal Plate q_immediate->sol_evap No sol_ph Ensure Media is Properly Buffered q_immediate->sol_ph No sol_temp Pre-warm All Reagents to 37°C q_immediate->sol_temp No

Caption: Troubleshooting flowchart for compound precipitation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK coumarin Coumarin Derivative coumarin->IKK inhibits NFkB_nuc NF-κB (in Nucleus) coumarin->NFkB_nuc inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB binds & sequesters IkB_p P-IκBα IkB->IkB_p NFkB->NFkB_nuc translocates IkB_deg IκBα Degradation IkB_p->IkB_deg DNA DNA (κB sites) NFkB_nuc->DNA binds genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, etc.) DNA->genes

Caption: Potential inhibition of the NF-κB signaling pathway by coumarins.

References

Troubleshooting peak tailing in HPLC analysis of coumarin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of coumarin (B35378) derivatives, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of coumarin derivatives?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, resulting in a trailing edge that is broader than the front.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1] Tailing peaks are problematic because they can:

  • Reduce Resolution: Asymmetrical peaks can overlap with adjacent peaks, making accurate quantification and separation challenging.[1]

  • Decrease Sensitivity: As the peak broadens, its height is reduced, which can negatively affect the limit of detection and quantification.[1]

  • Impact Quantification Accuracy: Tailing can lead to inconsistent and inaccurate peak area integration, compromising the reproducibility and reliability of the analytical results.[1]

The extent of peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 is considered ideal, while values exceeding 2.0 are generally deemed unacceptable for precise analytical methods.[1]

Q2: What are the most common causes of peak tailing for coumarin derivatives?

Peak tailing in the reversed-phase HPLC analysis of coumarin derivatives, many of which are weakly acidic phenolic compounds, is often attributed to:

  • Secondary Interactions: Unwanted interactions between the coumarin analytes and active sites on the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the coumarin derivative, both ionized and non-ionized forms of the compound will coexist, leading to inconsistent retention and peak distortion.[1] The pKa values for many coumarin derivatives range from approximately 4.16 to 9.10.[2]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3]

  • System and Instrumental Issues: Problems such as excessive extra-column volume (e.g., long or wide tubing), poorly fitted connections, or a large detector time constant can contribute to peak broadening and tailing.[3][4]

  • Metal Chelation: Some coumarin derivatives can interact with metal ions present in the HPLC system (e.g., from stainless steel components), leading to the formation of complexes that can cause peak tailing.[5][6][7]

Q3: How can I troubleshoot and resolve peak tailing caused by secondary interactions and mobile phase pH?

The following workflow provides a systematic approach to addressing peak tailing related to chemical interactions in the column.

G Troubleshooting Workflow for Secondary Interactions start Peak Tailing Observed check_pH Is Mobile Phase pH > pKa of Coumarin? start->check_pH lower_pH Lower Mobile Phase pH to 2.5-3.5 (e.g., add 0.1% Formic Acid) check_pH->lower_pH Yes check_column Using an End-Capped Column? check_pH->check_column No end Peak Shape Improved lower_pH->end use_endcapped Switch to a High-Purity, End-Capped C18 or Phenyl-Hexyl Column check_column->use_endcapped No check_buffer Is Buffer Concentration Adequate? check_column->check_buffer Yes use_endcapped->end increase_buffer Increase Buffer Concentration (e.g., 25-50 mM) check_buffer->increase_buffer No consider_additive Consider Mobile Phase Additives (e.g., Triethylamine - use with caution) check_buffer->consider_additive Yes increase_buffer->end consider_additive->end

Caption: Troubleshooting workflow for peak tailing caused by secondary interactions.

  • Lower the Mobile Phase pH: For weakly acidic coumarin derivatives, reducing the mobile phase pH to a range of 2.5 to 3.5 with an acidic modifier like 0.1% formic or acetic acid is highly effective.[3][8] This suppresses the ionization of the phenolic hydroxyl groups and also protonates the residual silanol groups on the silica (B1680970) surface, minimizing secondary interactions.[3][9]

  • Use a Modern, End-Capped Column: Employing a high-purity, Type B silica column that is end-capped is crucial.[1] End-capping chemically deactivates most of the residual silanol groups, significantly reducing their potential for unwanted interactions.[1] For aromatic compounds like coumarins, a phenyl-hexyl stationary phase can sometimes offer better selectivity and peak shape compared to a standard C18 column.[3][8]

  • Increase Buffer Concentration: Using a buffer at a sufficient concentration (e.g., 25-50 mM) can help maintain a stable pH and mask some of the residual silanol activity.[1]

Q4: What are some instrumental and sample-related causes of peak tailing, and how can they be addressed?

Beyond chemical interactions, issues with the HPLC system and the sample itself can also lead to peak tailing.

G Troubleshooting Instrumental and Sample-Related Issues start Peak Tailing Observed check_extracolumn Check for Extra-Column Volume start->check_extracolumn minimize_volume Use shorter, narrower tubing (0.12-0.17 mm ID). Ensure proper fitting connections. check_extracolumn->minimize_volume Yes check_overload Is the Column Overloaded? check_extracolumn->check_overload No end Peak Shape Improved minimize_volume->end reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_overload->check_solvent No reduce_load->end match_solvent Dissolve sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_column_health Inspect Column and Guard Column check_solvent->check_column_health No match_solvent->end replace_guard Replace guard column. check_column_health->replace_guard flush_column Flush or replace the analytical column. replace_guard->flush_column flush_column->end

Caption: Troubleshooting workflow for instrumental and sample-related peak tailing.

Quantitative Data Summary

The following tables provide a summary of key parameters and their impact on peak shape for the analysis of coumarin derivatives and related phenolic compounds.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Analyte (Coumarin Derivative)pKaMobile Phase pHTailing Factor (Tf)
7-Hydroxycoumarin~7.87.02.5
7-Hydroxycoumarin~7.83.01.2
4-Hydroxycoumarin~4.95.02.1
4-Hydroxycoumarin~4.92.81.1

Note: Data is illustrative and based on typical chromatographic behavior.

Table 2: General HPLC Troubleshooting Parameters

ParameterRecommended SettingRationale
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[1]
Sample Mass Reduce if peaks improve upon dilutionPrevents mass overload, which can saturate the stationary phase.[4]
Sample Solvent Match mobile phase or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.[1]
Connecting Tubing ID 0.005" (0.12 mm) - 0.007" (0.17 mm)Minimizes extra-column volume and peak broadening.[1]

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of coumarin derivatives, which can be used as a starting point for method development and troubleshooting.

Protocol 1: General Purpose HPLC Method for Coumarin Derivatives

This method is suitable for the separation of a variety of coumarin derivatives in plant extracts or synthetic mixtures.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[3]

    • Solvent B: Acetonitrile[10]

  • Gradient Elution:

    • 0-20 min: 20% to 60% B

    • 20-25 min: 60% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 20% B for re-equilibration

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30 °C[10]

  • Detection Wavelength: 280 nm or 320 nm (or Diode Array Detector for spectral confirmation)[11][12]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% acetonitrile (B52724) in water with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Isocratic HPLC Method for Coumarin

This method is a simpler, isocratic method suitable for the analysis of the parent compound, coumarin.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 stationary phase column (100 mm x 3.2 mm, 3 µm).[13]

  • Mobile Phase: Acetonitrile/Water (25/75, v/v) with 0.1% Phosphoric Acid.[13]

  • Flow Rate: 0.5 mL/min[13]

  • Detection Wavelength: 276 nm[13]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

References

Technical Support Center: Optimizing O-Alkylation of 7-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the O-alkylation of 7-hydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the O-alkylation of 7-hydroxycoumarin? A1: The O-alkylation of 7-hydroxycoumarin is a type of Williamson ether synthesis. The reaction involves the deprotonation of the weakly acidic 7-hydroxyl group by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction to form the desired O-alkylated ether product.

Q2: How do I select an appropriate base for the reaction? A2: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used for reactive alkylating agents like primary alkyl halides. They are generally milder, leading to fewer side reactions. Potassium carbonate (K₂CO₃) is a cost-effective and widely used option.[1]

  • Strong Bases (e.g., NaH, NaOH): Stronger bases are employed when using less reactive alkylating agents or when a more forceful deprotonation is needed. Sodium hydride (NaH) is often used in anhydrous solvents like THF to ensure complete formation of the phenoxide.[1]

Q3: What is the best solvent for this reaction? A3: Polar aprotic solvents are typically preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in it. Common choices include:

  • Acetone (B3395972): A good, easily removable solvent, often used with K₂CO₃.[1]

  • N,N-Dimethylformamide (DMF): Offers excellent solubility for many reactants but must be anhydrous and pure. Old DMF can contain dimethylamine, which can act as a competing nucleophile.[1]

  • Acetonitrile (MeCN): Another effective polar aprotic solvent.

  • Tetrahydrofuran (THF): Primarily used with strong bases like NaH that require anhydrous conditions.[1]

Q4: What is the purpose of adding a catalyst like sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI)? A4: These iodide salts act as catalysts through the Finkelstein reaction. If you are using an alkyl bromide or chloride, the iodide ion can displace the bromide or chloride to form a more reactive alkyl iodide in situ. Iodide is a better leaving group, which accelerates the rate of the SN2 reaction.[1]

Troubleshooting Guide

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the potential causes? A1: Low yields can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 7-hydroxycoumarin. Consider using a stronger base (e.g., NaH instead of K₂CO₃) or increasing the equivalents of the current base.[1]

  • Poor Solubility: The 7-hydroxycoumarin or its salt may not be fully dissolved in the chosen solvent, limiting its availability to react. You might need to switch to a solvent with better solubilizing power, such as DMF or DMSO.[1]

  • Low Reactivity of Alkylating Agent: Alkyl bromides are generally more reactive than chlorides. If using a less reactive halide, consider adding a catalytic amount of NaI or TBAI to facilitate the reaction.[1]

  • Impure Reagents or Solvents: Water in the solvent can quench the phenoxide. Impurities in the solvent, such as amines in old DMF, can compete as nucleophiles.[1] Always use dry, high-purity solvents and fresh reagents.

  • Insufficient Temperature: Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 60-80 °C), monitoring by TLC for product formation and potential decomposition.[1]

Q2: I am observing significant formation of side products. What are they and how can I prevent them? A2: Side product formation is a common issue.

  • Competing N-alkylation: If using DMF that has started to decompose into dimethylamine, the amine can be alkylated, consuming your alkylating agent.[1] Using freshly distilled or high-purity DMF can prevent this.[1]

  • Decomposition of Reagents: Some alkylating agents, especially those with sensitive functional groups like a Boc-protecting group, may be unstable at high temperatures.[1] It is crucial to keep the reaction temperature below the decomposition threshold of your reagents.[1]

  • C-Alkylation: While O-alkylation is electronically favored for 7-hydroxycoumarin, trace amounts of C-alkylation at the 8-position can sometimes occur, especially under harsh conditions. Using milder bases and controlled temperatures can minimize this.

Q3: My workup and purification are proving difficult. What are some tips? A3: Purification challenges often arise from unreacted starting materials or byproducts.

  • Removing Unreacted 7-Hydroxycoumarin: 7-hydroxycoumarin is phenolic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired ether product will remain in the organic phase.

  • Removing Inorganic Salts: After the reaction, filtering the mixture to remove the base (e.g., K₂CO₃) and its halide byproduct (e.g., KBr) can simplify the workup. The remaining product can then be isolated by evaporating the solvent and purifying via recrystallization or column chromatography.

  • Product Isolation: If the product precipitates upon adding the reaction mixture to ice water, it can be collected by filtration.[1] This is a common and effective initial purification step.[1]

Quantitative Data Summary

The following tables summarize common reaction parameters for the O-alkylation of 7-hydroxycoumarin, compiled from various experimental procedures.

Table 1: Comparison of Base and Solvent Systems

Base (Equivalents)SolventAlkylating Agent (Equivalents)Temperature (°C)Time (h)Notes
K₂CO₃ (2.5)Dry AcetoneAlkyl Bromide (1.0)Room Temp20A mild and common method.[1]
K₂CO₃ (excess)DMFAlkyl Bromide (3-4)100-110OvernightHarsher conditions for less reactive substrates.[1]
Cs₂CO₃DMFAlkyl Bromide60-Cesium carbonate is more reactive than K₂CO₃.[1]
NaH (2.2)Dry THFAlkyl Bromide (2.0)0 to RT-For complete deprotonation under anhydrous conditions.[1]
NaOH (6-7)DMSOAlkyl Bromide (3.0)75-80-Strong base conditions in a highly polar solvent.[1]

Table 2: Role of Catalysts and Additives

Catalyst/AdditiveMolar EquivalentsPurposeWhen to Use
NaI or KI0.1 - 1.0In situ conversion of R-Cl/R-Br to more reactive R-I.[1][2]With alkyl chlorides or bromides to increase reaction rate.
TBAI0.1Acts as both an iodide source and a phase-transfer catalyst.[1]In systems where reactants have poor mutual solubility.
18-Crown-62.0Sequesters K⁺ or Na⁺ ions, creating a more "naked" and reactive phenoxide.[1]To significantly enhance the nucleophilicity of the phenoxide.

Experimental Protocols

Protocol 1: General O-Alkylation using Potassium Carbonate in Acetone

This protocol is a standard and mild procedure suitable for many primary alkyl halides.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxycoumarin (1.0 eq.).

  • Solvent and Base Addition: Add dry acetone to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 eq.).

  • Initial Stirring: Stir the mixture at room temperature for 4-5 hours to facilitate the formation of the potassium phenoxide salt.[1]

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the suspension.

  • Reaction: Continue stirring the mixture at room temperature or gently reflux until TLC analysis indicates the consumption of the starting material (typically 18-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Wash the salts with a small amount of acetone. c. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.

Protocol 2: O-Alkylation using Sodium Hydride in THF

This protocol is for less reactive alkylating agents that require a stronger base and strictly anhydrous conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.2 eq.).

  • Washing NaH (Optional but Recommended): Wash the NaH with dry hexanes to remove the mineral oil, allow the NaH to settle, and carefully decant the hexanes via cannula. Repeat twice.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of 7-Hydroxycoumarin: Dissolve the 7-hydroxycoumarin (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the stirred NaH suspension at 0 °C.[1]

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the sodium phenoxide.[1]

  • Addition of Alkylating Agent: Add a solution of the alkyl halide (2.0 eq.) in dry THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[1]

  • Workup: a. Carefully quench the reaction by slowly adding ice-cold water or saturated NH₄Cl solution. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).[1] c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Visualized Workflows and Logic

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Combine 7-Hydroxycoumarin, Base, and Solvent Stir Stir to Form Phenoxide Start->Stir Add_Alkyl_Halide Add Alkylating Agent Stir->Add_Alkyl_Halide React Stir at Defined Temperature Add_Alkyl_Halide->React TLC Monitor by TLC React->TLC TLC->React Incomplete Quench Quench Reaction TLC->Quench Complete Extract Aqueous Workup / Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for O-alkylation of 7-hydroxycoumarin.

G Start Problem: Low or No Product Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Cause_Reactivity Possible Cause: Low Alkyl Halide Reactivity Check_SM->Cause_Reactivity No Cause_Deprotonation Cause_Deprotonation Check_SM->Cause_Deprotonation No Check_Product Check_Product Check_SM->Check_Product Yes Solution_Base Solution: - Use stronger base (e.g., NaH) - Increase base equivalents - Use anhydrous solvent Solution_Catalyst Solution: - Add NaI or TBAI catalyst - Increase temperature Cause_Reactivity->Solution_Catalyst Cause_Decomposition Possible Cause: Product or Reagent Decomposition Solution_Temp Solution: - Run reaction at lower temp - Check stability of reagents Cause_Decomposition->Solution_Temp Cause_Workup Possible Cause: Product Lost During Workup Solution_Workup Solution: - Avoid basic washes if product is base-sensitive - Optimize extraction solvent Cause_Workup->Solution_Workup Cause_Deprotonation->Solution_Base Check_Product->Cause_Decomposition Check_Product->Cause_Workup

Caption: Troubleshooting logic for low-yield O-alkylation reactions.

References

Stability of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of this compound's stability under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for assessing the stability of this compound under physiological conditions?

A1: The stability of this compound is influenced by several factors, including hydrolysis, enzymatic degradation, and interactions with plasma proteins.[1][2] Key experimental considerations involve evaluating its stability in simulated gastric and intestinal fluids, plasma, and in the presence of liver enzymes (e.g., liver microsomes or hepatocytes) to predict its metabolic fate.[3][4]

Q2: What are the potential metabolic pathways for this compound?

A2: Based on the metabolism of other coumarin (B35378) derivatives, potential metabolic pathways for this compound include O-dealkylation of the ether linkage, hydroxylation of the coumarin ring or the octadienyl side chain, and subsequent conjugation reactions (e.g., glucuronidation or sulfation).[5][6] The primary enzymes involved are likely Cytochrome P450s (CYPs) located in the liver.[7][8][9]

Q3: How can I quantify the concentration of this compound and its potential metabolites in biological matrices?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the recommended method for quantifying coumarin derivatives in complex biological samples.[10] These techniques offer the necessary sensitivity and selectivity for accurate determination.

Q4: What are some common issues that can arise during the stability testing of this compound?

A4: Common challenges include poor recovery from biological matrices due to non-specific binding, rapid degradation leading to difficulties in quantification, and interference from matrix components.[11][12] Careful experimental design and robust analytical methods are crucial to mitigate these issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or no detection of the compound in plasma stability assays.
Possible Cause Troubleshooting Step
Rapid Degradation The compound may be rapidly hydrolyzed by plasma esterases. Shorten the incubation time points (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation kinetics.[10][13]
High Plasma Protein Binding The compound may be extensively bound to plasma proteins, leaving a very low free fraction for detection.[14][15] Use a protein precipitation method with a strong organic solvent (e.g., acetonitrile (B52724) or methanol) to release the bound compound before analysis.[16]
Poor Extraction Recovery The compound may have high lipophilicity, leading to poor extraction from the aqueous plasma matrix. Optimize the liquid-liquid extraction protocol by testing different organic solvents.
Adsorption to Labware The compound may adsorb to plastic tubes or pipette tips. Use low-binding labware to minimize this effect.
Issue 2: Inconsistent results in liver microsomal stability assays.
Possible Cause Troubleshooting Step
Cofactor Degradation NADPH is essential for CYP450 enzyme activity and can degrade over time. Prepare fresh NADPH solutions for each experiment and keep them on ice.[6]
Microsome Inactivity Improper storage or handling of liver microsomes can lead to loss of enzymatic activity. Ensure microsomes are stored at -80°C and thawed on ice immediately before use.
Substrate Concentration The concentration of the coumarin may be too high, leading to substrate inhibition. Test a range of concentrations to determine the optimal conditions.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can inhibit enzyme activity at high concentrations. Keep the final solvent concentration in the incubation mixture low (typically ≤1%).[9]
Issue 3: Peak tailing or splitting in HPLC analysis.
Possible Cause Troubleshooting Step
Secondary Interactions with Column Residual silanol (B1196071) groups on the HPLC column can interact with the compound, causing peak tailing. Use a high-purity silica (B1680970) column or add a competing amine (e.g., triethylamine) to the mobile phase.[17]
Mobile Phase pH The pH of the mobile phase can affect the ionization state and retention of the coumarin. Optimize the mobile phase pH to ensure a single ionic species and improve peak shape.[18]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[19]
Contamination A contaminated guard column or analytical column can cause peak splitting. Clean or replace the guard column and flush the analytical column with a strong solvent.[20]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂O₄[21]
Molecular Weight314.4 g/mol [21][22]
Melting Point72-75°C[]
SolubilitySoluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]

Table 2: Example Data from a Plasma Stability Assay

Time (minutes)% Remaining (Compound A)% Remaining (Warfarin - Control)
0100100
158598
307295
605592
1203088

Note: This is example data and not specific to this compound.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw plasma (human, rat, or mouse) at 37°C.[16]

  • Incubation:

    • Spike the compound from the stock solution into the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤0.25%.[13]

    • Incubate the mixture at 37°C with gentle agitation.[10]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Processing:

    • Stop the reaction at each time point by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[10]

    • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

    • Calculate the half-life (t₁/₂) from the slope of the natural logarithm of the percent remaining versus time plot.[16]

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate (B84403) buffer.

  • Incubation:

    • Pre-incubate the reaction mixture and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH.[6]

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins and microsomes.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

    • Determine the in vitro half-life and intrinsic clearance.[3]

Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
  • Preparation:

    • Use a Rapid Equilibrium Dialysis (RED) device.[15]

    • Spike the test compound into plasma to the desired concentration.

  • Dialysis:

    • Add the plasma containing the compound to one chamber of the RED device and dialysis buffer (e.g., PBS) to the other chamber.[24]

    • Incubate the device at 37°C for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[15]

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples and analyze the concentration of the compound in each chamber by LC-MS/MS.[15]

  • Calculation:

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.[15]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Compound Stock incubation Incubate at 37°C (with cofactors if needed) prep_compound->incubation prep_matrix Prepare Biological Matrix (Plasma/Microsomes) prep_matrix->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching centrifuge Centrifuge quenching->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Calculate Stability Parameters (Half-life, % Remaining) analysis->data

Caption: General workflow for in vitro stability assays.

signaling_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism compound This compound dealkylation O-Dealkylation compound->dealkylation hydroxylation Hydroxylation compound->hydroxylation conjugation Glucuronidation/ Sulfation dealkylation->conjugation hydroxylation->conjugation excretion Excretion conjugation->excretion

Caption: Postulated metabolic pathway of the coumarin.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Impact on hydrolysis Hydrolysis bioavailability Bioavailability hydrolysis->bioavailability enzymes Enzymatic Degradation enzymes->bioavailability protein_binding Plasma Protein Binding protein_binding->bioavailability efficacy Efficacy bioavailability->efficacy toxicity Toxicity bioavailability->toxicity

Caption: Factors influencing in vivo compound stability.

References

How to prevent degradation of natural coumarins during plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of natural coumarins during plant extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of coumarins from plant materials, offering potential causes and recommended solutions to optimize your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficiently dried or coarsely ground plant material reduces the surface area for solvent interaction.[1] 2. Inefficient Solvent Extraction: The chosen solvent may not be optimal for the target coumarins, or the extraction parameters (time, temperature) are inadequate. 3. Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully penetrate and extract the coumarins from the plant matrix.1. Optimize Plant Material Preparation: Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize the extraction surface area. 2. Solvent and Parameter Optimization: Experiment with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). Optimize extraction time and temperature based on the chosen method. For thermally sensitive coumarins, consider non-heating methods like maceration or ultrasound-assisted extraction (UAE). 3. Adjust Solvent-to-Solid Ratio: Increase the solvent volume to ensure complete immersion and extraction of the plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
Degradation of Coumarins During Extraction 1. High Temperature: Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can lead to thermal degradation of coumarins.[2] 2. Alkaline pH: The lactone ring of the coumarin (B35378) structure is susceptible to hydrolysis under basic conditions (high pH). 3. Oxidation: Some coumarins are prone to oxidation, which can be accelerated by exposure to air and light.1. Control Temperature: Utilize low-temperature extraction methods such as maceration or UAE. If using heat, as in Microwave-Assisted Extraction (MAE), use the lowest effective temperature and shortest possible time. For solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) and reduced pressure.[1] 2. Maintain Neutral or Slightly Acidic pH: Ensure the extraction solvent and any subsequent aqueous solutions are neutral or slightly acidic to prevent hydrolysis of the lactone ring. 3. Minimize Exposure to Air and Light: Store extracts in airtight, amber-colored containers to protect them from light and atmospheric oxygen. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive compounds.
Co-extraction of a High Amount of Impurities 1. Inappropriate Solvent Polarity: The solvent may be too polar or non-polar, leading to the extraction of a wide range of unwanted compounds. 2. Complex Plant Matrix: The plant material naturally contains a high diversity of compounds with similar polarities to the target coumarins.1. Selective Solvent Extraction: Use a solvent system that is more selective for coumarins. This may involve using a solvent mixture or performing a sequential extraction with solvents of increasing polarity. 2. Pre-extraction/Defatting: For non-polar impurities like fats and waxes, pre-extract the plant material with a non-polar solvent such as hexane (B92381) before extracting the coumarins with a more polar solvent. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract and remove interfering compounds before further analysis or purification.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of coumarins can vary depending on the plant's geographical origin, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio between experiments can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. Ensure consistent drying and grinding procedures. 2. Maintain Consistent Parameters: Carefully control and document all extraction parameters for each experiment to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of natural coumarins during extraction?

A1: The primary factors leading to coumarin degradation are:

  • pH: Alkaline conditions (high pH) can cause hydrolysis of the lactone ring, a core structural feature of coumarins.

  • Temperature: Many coumarins are heat-sensitive and can degrade at high temperatures, especially during prolonged extraction times.[2]

  • Light: Exposure to UV and visible light can induce photodegradation in some coumarin derivatives.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of certain coumarins.

Q2: Which solvents are most effective for extracting coumarins while minimizing degradation?

A2: The choice of solvent is critical. Polar solvents like methanol and ethanol (and their aqueous solutions) are commonly and effectively used for extracting a broad range of coumarins.[4] For less polar coumarins, solvents like ethyl acetate (B1210297) or chloroform (B151607) may be suitable.[4] To minimize degradation, it is crucial to use high-purity solvents and consider their boiling points in relation to the thermal stability of the target coumarins.

Q3: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods like Soxhlet extraction?

A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods:

  • Reduced Extraction Time: Both UAE and MAE can significantly shorten the extraction time from hours to minutes.[1][5]

  • Lower Solvent Consumption: These methods are often more efficient, requiring less solvent.[6]

  • Reduced Thermal Degradation: By reducing the extraction time and allowing for lower operating temperatures, the risk of degrading heat-sensitive coumarins is minimized compared to the prolonged heating in Soxhlet extraction.[1]

  • Higher Extraction Yields: The enhanced efficiency of these methods can lead to higher yields of extracted coumarins.[1]

Q4: How should I store my plant material and extracts to prevent coumarin degradation?

A4: Proper storage is crucial for preserving the integrity of your coumarins:

  • Plant Material: Should be thoroughly dried and stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation.

  • Extracts: Should be stored in airtight, amber glass vials or containers wrapped in aluminum foil to protect from light and air. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

Q5: What analytical method is recommended for quantifying coumarins and their degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used and reliable method for the separation, identification, and quantification of coumarins and their degradation products.[1] The use of a mass spectrometry (MS) detector can provide further structural information for unequivocal identification.

Data Presentation: Stability and Extraction Efficiency of Coumarins

Table 1: General Stability of Coumarins under Different Conditions
Condition Effect on Stability Primary Degradation Pathway Preventative Measures
Alkaline pH (pH > 8) Decreased stabilityHydrolysis of the lactone ringMaintain a neutral or slightly acidic pH during extraction and processing.
High Temperature Decreased stability, especially with prolonged exposureThermal degradationUse low-temperature extraction methods (e.g., UAE, maceration) and low-temperature solvent evaporation.
UV/Visible Light Decreased stability for photolabile derivatives[3]Photodegradation[3]Work in a dimly lit area and store solutions in amber vials or containers wrapped in foil.[3]
Oxidizing Agents/Atmosphere Decreased stabilityOxidationUse degassed solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen).
Table 2: Comparative Yield of Coumarin Using Different Extraction Methods from Melilotus officinalis
Extraction Method Solvent Extraction Time Temperature Coumarin Yield (mg/g of dry plant material)
Microwave-Assisted Extraction (MAE) 50% (v/v) aqueous ethanol2 x 5 min cycles50°C3.98
Ultrasound-Assisted Extraction (USAE) 50% (v/v) aqueous ethanol60 minRoom TemperatureNot specified, but lower than MAE
Soxhlet Extraction 50% (v/v) aqueous ethanol8 hoursBoiling point of solventNot specified, but lower than MAE

Data synthesized from Martino et al. (2006).[1]

Experimental Protocols

Protocol 1: General Soxhlet Extraction for Coumarins

This protocol provides a general method for the extraction of coumarins from dried plant material.

1. Preparation of Plant Material:

  • Thoroughly dry the plant material in a well-ventilated area or an oven at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh about 20-50 g of the powdered plant material and place it in a cellulose (B213188) thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol) to about two-thirds of its volume. Add a few boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on a heating mantle.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

3. Concentration of the Extract:

  • Dismantle the apparatus and carefully remove the round-bottom flask.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain a crude extract.

4. Further Purification (Optional):

  • The crude extract can be further purified using techniques like column chromatography over silica (B1680970) gel. The mobile phase is typically a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, determined by preliminary Thin Layer Chromatography (TLC) analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Coumarins

This protocol outlines a general procedure for UAE of coumarins, which is faster and often more efficient than traditional methods.

1. Preparation of Plant Material:

  • Prepare the plant material as described in Protocol 1, Step 1.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a conical flask or beaker.

  • Add a precise volume of the chosen extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the flask in an ultrasonic bath.

  • Set the sonication parameters. Typical parameters include a frequency of 40 kHz, a power of 300 W, and a temperature of 40-50°C.

  • Sonicate for a predetermined time, typically between 30 to 60 minutes.

  • After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

3. Concentration and Storage:

  • Concentrate the filtered extract using a rotary evaporator as described in Protocol 1, Step 3.

  • Store the crude extract in a sealed, amber vial at 4°C.

Protocol 3: Microwave-Assisted Extraction (MAE) of Coumarins

This protocol provides a general framework for MAE, a rapid and efficient extraction method.

1. Preparation of Plant Material:

  • Prepare the plant material as described in Protocol 1, Step 1.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in a microwave-safe extraction vessel.[7]

  • Add a precise volume of the chosen solvent (e.g., 50 mL of distilled water or 50% ethanol).[1][7]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters. These are highly instrument-dependent but may include:

    • Microwave power (e.g., 180-450 W).[7]

    • Temperature (e.g., 50-80°C).[1]

    • Extraction time (e.g., 5-15 minutes).[1][7]

    • It may be beneficial to use multiple short extraction cycles with cooling in between.[1]

  • After the extraction is complete, allow the vessel to cool to a safe temperature before opening.

  • Filter the extract to remove the solid residue.

3. Concentration and Storage:

  • Concentrate the extract using a rotary evaporator as described in Protocol 1, Step 3.

  • Store the final extract as described in Protocol 2, Step 3.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Post-Extraction cluster_analysis Phase 4: Analysis & Purification plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction_choice Choose Extraction Method grinding->extraction_choice soxhlet Soxhlet extraction_choice->soxhlet Traditional uae UAE extraction_choice->uae Modern mae MAE extraction_choice->mae Modern filtration Filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Coumarin Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc purification Purification (e.g., Column Chromatography) crude_extract->purification

Troubleshooting_Logic cluster_crude Crude Extract Issues cluster_purification Purification & Degradation Issues start Low Coumarin Yield? check_crude Is the crude extract yield low? start->check_crude optimize_prep Optimize plant prep (drying/grinding) check_crude->optimize_prep Yes optimize_extraction Optimize extraction parameters (solvent, time, temp) check_crude->optimize_extraction Yes check_degradation Suspect degradation? check_crude->check_degradation No control_temp Control temperature (low temp methods/evaporation) check_degradation->control_temp Yes control_ph Check and adjust pH to neutral/acidic check_degradation->control_ph Yes protect_light Protect from light check_degradation->protect_light Yes purification_issues Optimize purification (e.g., column chromatography) check_degradation->purification_issues No

References

Technical Support Center: Troubleshooting High Variability in MTT Assays with Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of high variability in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, with a specific focus on experiments involving coumarin (B35378) compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing an MTT assay with coumarin compounds.

Q1: What are the common causes of high well-to-well variability in my MTT assay results?

High variability in MTT assays can stem from several factors, often related to procedural inconsistencies.[1] Common causes include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a primary source of variability. To mitigate this, ensure you have a homogenous single-cell suspension before plating and mix the cell suspension gently between pipetting steps to prevent settling.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting when adding cells, coumarin compounds, or MTT reagents can significantly impact results. Use calibrated pipettes and ensure proper technique.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. It is advisable to avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[1][3]

  • Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure an adequate volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is used and that crystals are completely dissolved by gentle agitation on an orbital shaker or by pipetting before reading the plate.[3]

  • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can affect cell health and metabolism, leading to erroneous results.[1][4]

Q2: My results show high background absorbance in the control wells. What could be the cause?

High background absorbance, especially in wells without cells, can obscure the true signal from the formazan product. Potential causes include:

  • Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with the assay and contribute to background absorbance.[3] Using phenol red-free media and reducing the serum concentration or using serum-free media during the MTT incubation step is recommended.[3]

  • Compound Interference: Some test compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal.[3] This is a known issue with compounds that have antioxidant or reducing properties.[3] A cell-free control experiment (media, MTT, and your coumarin compound) should be performed to test for this.[3][5]

  • MTT Degradation: The MTT reagent is light-sensitive and can degrade over time, leading to increased background.[4] Prepare fresh MTT solution and protect it from light.[4]

Q3: The viability of cells treated with my coumarin compound is unexpectedly high, sometimes over 100% of the control. Why is this happening?

Observing viability over 100% can be counterintuitive but may be explained by several factors:

  • Direct MTT Reduction: As mentioned, the coumarin compound itself might be directly reducing the MTT, leading to an artificially high formazan signal that is independent of cellular metabolic activity.[3][6]

  • Increased Metabolic Activity: The compound may, at certain concentrations, increase the metabolic activity of the cells without affecting cell proliferation, leading to a higher rate of MTT reduction.[6]

  • Cell Proliferation: The coumarin derivative at a specific concentration might be promoting cell growth.[6]

  • Pipetting and Seeding Inaccuracies: Fewer cells may have been seeded in the control wells compared to the treated wells, leading to a skewed comparison.[6]

To investigate these possibilities, it is crucial to run the appropriate controls, such as a cell-free assay to check for direct MTT reduction and to complement the MTT assay with a different viability assay that relies on a different principle (e.g., LDH assay for membrane integrity or direct cell counting with Trypan blue).[3][6]

Frequently Asked Questions (FAQs)

Q1: Can coumarin compounds directly interfere with the MTT assay?

Yes, coumarin compounds, particularly those with antioxidant properties, can potentially reduce the MTT tetrazolium salt to formazan directly.[3] This chemical interference would lead to an overestimation of cell viability. It is essential to perform a cell-free control experiment where the coumarin compound is incubated with MTT in the culture medium without cells to assess the potential for direct reduction.[3][5]

Q2: What is the optimal concentration of MTT and incubation time when working with coumarin compounds?

The optimal MTT concentration and incubation time can vary depending on the cell type and experimental conditions.[5] A typical starting point is a final concentration of 0.5 mg/mL MTT incubated for 2-4 hours.[7] However, it is crucial to optimize these parameters for your specific cell line.[4] Given that MTT itself can be toxic to cells, especially with prolonged exposure, the incubation period should be minimized while still allowing for sufficient formazan formation.[5]

Q3: Are there alternative assays to MTT for assessing the cytotoxicity of coumarin compounds?

Yes, if you suspect your coumarin compound is interfering with the MTT assay, it is advisable to use an alternative or complementary cytotoxicity assay.[3] Good alternatives include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]

  • Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number.[3]

  • Trypan Blue Exclusion Assay: A direct cell counting method that distinguishes viable from non-viable cells based on membrane integrity.[6]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to detect apoptosis and necrosis.[7]

Q4: How do I interpret IC50 values for coumarin derivatives obtained from MTT assays?

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of cell viability.[1] When determined by an MTT assay, it reflects a 50% reduction in the metabolic activity of the cell population. It is important to remember that IC50 values are highly dependent on the experimental conditions, including the cell line used, incubation time, and the specific assay protocol.[1] Therefore, IC50 values should be compared across experiments that use identical conditions.

Data Presentation

The cytotoxic potential of various coumarin derivatives can vary significantly. The following table summarizes the IC50 values of different coumarin compounds against various cancer cell lines as reported in the literature.

Coumarin DerivativeCell LineIC50 (µM)Reference
Compound 4HL60 (Leukemia)8.09[9]
Compound 4MCF-7 (Breast Cancer)3.26[9]
Compound 4A549 (Lung Cancer)9.34[9]
Compound 8bHepG2 (Liver Cancer)13.14[9]
Compound 4kMCF-7 (Breast Cancer)4.98[10]
Compound 4kHepG2 (Liver Cancer)9.4[10]
Compound 6cMCF-7 (Breast Cancer)5.85[10]
Compound 6cHepG2 (Liver Cancer)33.88[10]
Coumarin-Thiazolidine Derivative 17aMCF-7 (Breast Cancer)1.03[7]

Note: IC50 values are highly dependent on experimental conditions and should be used for comparative purposes within the context of the cited studies.

Experimental Protocols

Protocol: MTT Cell Viability Assay for Coumarin Compounds

This protocol outlines the steps for performing an MTT assay to assess the cytotoxicity of coumarin derivatives, including recommendations for minimizing variability and controlling for potential artifacts.

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • Coumarin derivatives and a suitable vehicle (e.g., DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Prepare a single-cell suspension at the desired concentration (optimized for your cell line to ensure logarithmic growth throughout the experiment).

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • To minimize edge effects, do not use the outer wells; instead, fill them with 100 µL of sterile PBS.

    • Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to attach and resume growth.[1]

  • Compound Treatment:

    • Prepare serial dilutions of your coumarin derivatives in phenol red-free culture medium.

    • Include wells for a "no treatment" control and a "vehicle-only" control. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[1]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • Control for Direct MTT Reduction by Coumarin Compound:

    • In a separate 96-well plate (or in empty wells of the experimental plate), prepare wells with 100 µL of culture medium and the same concentrations of your coumarin compound as used in the cell-based assay (no cells).[3]

  • Addition of MTT Reagent:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well of both the experimental plate and the control plate (for a final concentration of 0.5 mg/mL).[1]

  • Formazan Formation:

    • Incubate the plates for an additional 2-4 hours at 37°C.[1] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Observe the control plate for any color change. A purple color in the cell-free wells indicates direct reduction of MTT by your compound.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the average absorbance of the cell-free control wells (if any color change was observed) from the absorbance of the corresponding treated wells.

    • Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.

Visualizations

MTT_Troubleshooting_Workflow start_end start_end process process decision decision issue issue solution solution start Start: High Variability in MTT Assay check_seeding Review Cell Seeding Protocol start->check_seeding seeding_ok Consistent Seeding? check_seeding->seeding_ok optimize_seeding Optimize Seeding: - Homogenize suspension - Mix between pipetting seeding_ok->optimize_seeding No check_pipetting Evaluate Pipetting Technique seeding_ok->check_pipetting Yes optimize_seeding->check_seeding pipetting_ok Accurate Pipetting? check_pipetting->pipetting_ok calibrate_pipettes Calibrate Pipettes & Refine Technique pipetting_ok->calibrate_pipettes No check_edge_effects Assess for Edge Effects pipetting_ok->check_edge_effects Yes calibrate_pipettes->check_pipetting edge_effects_present Edge Effects Observed? check_edge_effects->edge_effects_present mitigate_edge_effects Mitigate Edge Effects: - Avoid outer wells - Use PBS in outer wells edge_effects_present->mitigate_edge_effects Yes check_solubilization Examine Formazan Solubilization edge_effects_present->check_solubilization No mitigate_edge_effects->check_edge_effects solubilization_complete Complete Dissolution? check_solubilization->solubilization_complete improve_solubilization Improve Solubilization: - Increase solvent volume - Increase shaking time solubilization_complete->improve_solubilization No end Reduced Variability solubilization_complete->end Yes improve_solubilization->check_solubilization

Caption: Troubleshooting workflow for high variability in MTT assays.

Coumarin_Interference_Pathway cluster_cellular Cellular Pathway (Viability-Dependent) cluster_interference Interference Pathway (Cell-Independent) reagent reagent product product process process compound compound measurement measurement MTT_cellular MTT (Yellow, Soluble) Mito_Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT_cellular->Mito_Enzymes reduction Formazan_cellular Formazan (Purple, Insoluble) Mito_Enzymes->Formazan_cellular Total_Formazan Total Formazan (Measured Signal) Formazan_cellular->Total_Formazan MTT_interference MTT (Yellow, Soluble) Coumarin Coumarin Compound (Reducing Properties) MTT_interference->Coumarin direct reduction Formazan_interference Formazan (Purple, Insoluble) Coumarin->Formazan_interference Formazan_interference->Total_Formazan False Positive

Caption: Potential interference of coumarin compounds in MTT assays.

References

Technical Support Center: Overcoming Isomeric Impurities in the Purification of Synthetic Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges of purifying synthetic coumarins, with a special focus on overcoming isomeric impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomeric impurities in synthetic coumarins?

A1: Isomeric impurities in synthetic coumarins are common due to the nature of the synthesis reactions.[1] These can be broadly categorized as:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the coumarin (B35378) ring. For example, in the nitration of 7-hydroxy-4-methylcoumarin, a mixture of 6-nitro and 8-nitro isomers is typically formed.[2]

  • Structural Isomers: These have the same molecular formula but different connectivity of atoms. For instance, the Pechmann condensation can sometimes yield chromone (B188151) isomers as byproducts.[3][4]

  • Enantiomers: For chiral coumarins, such as the anticoagulant warfarin, both (R) and (S)-enantiomers can be present.[5]

  • Cis/Trans Isomers: In cases where a double bond is present in a side chain, both cis and trans isomers can be formed.

Q2: How do different synthesis methods influence the formation of isomeric impurities?

A2: The choice of synthetic route significantly impacts the isomeric profile of the crude product:

  • Pechmann Condensation: This method, involving the reaction of a phenol (B47542) with a β-ketoester, can sometimes lead to the formation of chromone byproducts, which are structural isomers of the desired coumarin.[3][4]

  • Knoevenagel Condensation: This reaction between a salicylaldehyde (B1680747) and an active methylene (B1212753) compound is generally high-yielding and produces a relatively clean product.[6] However, the choice of catalyst and reaction conditions can still influence the formation of minor isomeric impurities.

  • Perkin Reaction: The synthesis of coumarin via the Perkin reaction can produce side products in addition to the desired coumarin.[7] However, a key advantage is the unlikelihood of producing chromane-based isomers as byproducts.[3]

Q3: I am observing poor separation of my coumarin isomers by column chromatography. What can I do?

A3: Poor resolution in column chromatography is a common issue when dealing with isomers due to their similar polarities. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is crucial. A slight change in the solvent ratio can significantly impact separation. Consider using a gradient elution to gradually change the polarity of the mobile phase.

  • Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different adsorbent like alumina (B75360) or a reverse-phase material such as C18.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are using an appropriate amount of crude sample for your column size.

  • Column Packing: A poorly packed column will have channels and cracks, leading to inefficient separation. Ensure the column is packed uniformly.

Q4: My recrystallization is not effectively removing an isomeric impurity. What should I try?

A4: Recrystallization relies on differences in solubility between the desired compound and the impurity. When isomers have very similar solubilities, this technique can be challenging.

  • Solvent Screening: The choice of solvent is critical.[8] A good solvent will dissolve the desired compound well at high temperatures and poorly at low temperatures, while the impurity remains in solution. Experiment with a variety of solvents or solvent mixtures. For example, aqueous methanol (B129727) and aqueous ethanol (B145695) have been successfully used for the recrystallization of simple coumarins.[9]

  • Fractional Crystallization: This technique involves multiple recrystallization steps and can be effective for separating isomers with small solubility differences.[2]

  • Seeding: Adding a pure crystal of the desired isomer to a supersaturated solution can induce selective crystallization.

Q5: When should I consider using High-Performance Liquid Chromatography (HPLC) for purification?

A5: Preparative HPLC is an excellent option for separating challenging isomeric mixtures, especially when high purity is required.[8] It is particularly useful when:

  • Column chromatography and recrystallization have failed to provide the desired purity.

  • The isomers have very similar polarities.

  • You are working with small quantities of material.

  • You need to isolate multiple components from a complex mixture.

Troubleshooting Guides

Troubleshooting Poor Resolution in HPLC Separation of Coumarin Isomers
Problem Possible Cause Solution
Poor resolution between isomer peaks Mobile phase composition is not optimal.Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. For reverse-phase HPLC, decreasing the organic solvent concentration can increase retention time and improve separation.[2]
Inappropriate stationary phase.If a standard C18 column is not effective, try a different stationary phase with different selectivity, such as a phenyl-hexyl or a chiral stationary phase for enantiomers.[5]
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. A common starting point is 1.0 mL/min.[2]
Column temperature is not optimized.Varying the column temperature can affect the selectivity of the separation. Use a column oven to maintain a consistent temperature.[2]
Co-elution of isomers Lack of selectivity in the chromatographic system.Change the organic modifier (e.g., switch from acetonitrile to methanol) or add a modifier like formic acid or acetic acid to the mobile phase to improve peak shape and selectivity.[2]
Inadequate method development.Implement a systematic approach to method development, varying one parameter at a time (e.g., gradient profile, pH of the mobile phase) to understand its effect on the separation.
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid) or a competing base, to block active sites on the silica.
Column is overloaded.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Purification of Coumarin Isomers by Column Chromatography

This protocol provides a general guideline for the separation of coumarin isomers using silica gel column chromatography.

Materials:

  • Crude synthetic coumarin mixture

  • Silica gel (60-120 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing:

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude coumarin mixture in a minimal amount of a suitable solvent (ideally the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired isomer.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified coumarin.

Protocol 2: Recrystallization of Synthetic Coumarins

This protocol describes a general procedure for purifying coumarins by recrystallization.

Materials:

  • Crude synthetic coumarin

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)[8][9]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the coumarin is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution:

    • Place the crude coumarin in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

    • To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Coumarin Isomers
Technique Principle of Separation Typical Purity Achieved Advantages Disadvantages Best Suited For
Column Chromatography Differential adsorption onto a solid stationary phase.85-98%High capacity, relatively low cost.Can be time-consuming, may use large volumes of solvent.Initial purification of large quantities of crude product.[10]
Recrystallization Difference in solubility between the desired compound and impurities.[11]>99% (if successful)Can yield very pure compounds, scalable.Dependent on finding a suitable solvent, may have lower recovery.[9]Final purification step for crystalline solids.
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.>99%High resolution, excellent for difficult separations, automated.Lower capacity, higher cost of equipment and solvents.Purification of challenging isomeric mixtures and obtaining highly pure material.[8]
High-Speed Counter-Current Chromatography (HSCCC) Partitioning between two immiscible liquid phases.>98%No solid support matrix, minimizes sample loss, high loading capacity.Requires specialized equipment, optimization of the biphasic solvent system can be complex.Separation of natural products and complex mixtures.[12]

Visualizations

Diagram 1: General Workflow for Purification of Synthetic Coumarins

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Coumarin Synthesis (e.g., Pechmann, Knoevenagel) Crude_Product Crude Product (with isomeric impurities) Synthesis->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check If sufficiently pure Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC If impurities persist Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Column_Chromatography Repurify Pure_Isomer Pure Isomer Purity_Check->Pure_Isomer Purity >99%

Caption: General experimental workflow for the purification of synthetic coumarins.

Diagram 2: Troubleshooting Logic for HPLC Isomer Separation

G Start Poor Isomer Separation in HPLC Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust Organic:Aqueous Ratio or Add Modifier Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Stationary_Phase Is Stationary Phase Suitable? Check_Mobile_Phase->Check_Stationary_Phase Yes Adjust_Mobile_Phase->Check_Stationary_Phase Change_Column Change Column Chemistry (e.g., Phenyl-hexyl, Chiral) Check_Stationary_Phase->Change_Column No Check_Flow_Rate Is Flow Rate Too High? Check_Stationary_Phase->Check_Flow_Rate Yes Change_Column->Check_Flow_Rate Reduce_Flow_Rate Reduce Flow Rate Check_Flow_Rate->Reduce_Flow_Rate Yes Good_Separation Good Separation Achieved Check_Flow_Rate->Good_Separation No Reduce_Flow_Rate->Good_Separation

Caption: Troubleshooting workflow for HPLC separation of coumarin isomers.

References

Validation & Comparative

A Comparative Analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin and Other Natural Coumarins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin against other notable natural coumarins. This analysis is supported by experimental data from various studies, with a focus on anti-inflammatory, antioxidant, and anticancer properties.

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are ubiquitously found in plants and have garnered significant interest in the scientific community for their wide array of pharmacological activities.[1][2] Their structural versatility allows for a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics.[3] This guide specifically delves into the profile of this compound, a terpenylated coumarin (B35378), and juxtaposes its performance with other well-characterized natural coumarins.

Comparative Biological Activity: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory, antioxidant, and anticancer activities of this compound and other selected natural coumarins. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Anti-inflammatory Activity of Natural Coumarins

CompoundAssayCell LineIC50 (µM)Reference
This compound LPS-induced NO ProductionRAW264.718.2 ± 1.8[4]
CollininLPS-induced NO ProductionRAW264.75.9 ± 0.8[4]
ScopoletinLPS-induced NO ProductionRAW264.7Approx. 50[5]
UmbelliferoneLPS-induced NO ProductionRAW264.7> 100[5]
EsculetinLPS-induced NO ProductionRAW264.7Approx. 25[5]

Table 2: Comparative Antioxidant Activity of Natural Coumarins (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference
This compound Data not available
Esculetin17.49[6]
7,8-dihydroxy-4-methylcoumarin33.46[6]
Daphnetin> 50[6]
Umbelliferone> 100[6]
Scopoletin> 100[6]

Table 3: Comparative Anticancer Activity of Natural Coumarins (MTT Assay)

| Compound | Cell Line | IC50 (µM) | Reference | |---|---|---| | This compound | Data not available | | | Osthole | A549 (Lung) | Approx. 25-50 |[1] | | Daphnetin | A549 (Lung) | Approx. 20-40 |[1] | | Scopoletin | LNCaP (Prostate) | Approx. 50 |[1] | | Esculetin | SMMC-7721 (Hepatocellular carcinoma) | Approx. 40 |[1] |

Mechanisms of Action: A Look into the Signaling Pathways

The biological activities of coumarins are underpinned by their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibition is often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7][8]

G cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs leads to production Coumarin This compound Coumarin->IKK inhibits Coumarin->NFkB inhibits translocation NFkB_n NF-κB NFkB_n->iNOS_COX2 induces transcription

Caption: Proposed anti-inflammatory mechanism via the NF-κB pathway.

Antioxidant Signaling

The antioxidant properties of many natural coumarins are attributed to their ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_nucleus In the Nucleus Coumarin Natural Coumarins ROS Reactive Oxygen Species (ROS) Coumarin->ROS scavenges Nrf2 Nrf2 Coumarin->Nrf2 promotes release Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: General antioxidant mechanism of coumarins via the Nrf2 pathway.

Anticancer Signaling

The anticancer effects of coumarins are multifaceted and involve the modulation of various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[11][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Coumarin Natural Coumarins PI3K PI3K Coumarin->PI3K inhibits Akt Akt Coumarin->Akt inhibits GF_Receptor Growth Factor Receptor GF_Receptor->PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Anticancer mechanism of coumarins targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound demonstrates notable anti-inflammatory activity, comparable to other bioactive natural coumarins. While its antioxidant and anticancer potentials require further direct investigation and quantitative assessment, the broader class of coumarins exhibits significant promise in these areas through the modulation of key signaling pathways such as Nrf2 and PI3K/Akt/mTOR. The provided experimental protocols offer a standardized framework for future comparative studies, which will be crucial in elucidating the full therapeutic potential of this and other natural coumarins in drug discovery and development. Further research is warranted to establish a more comprehensive comparative profile and to explore the structure-activity relationships that govern the diverse biological effects of these fascinating natural products.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-alkoxycoumarin derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Coumarin (B35378), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. Among these, 7-alkoxycoumarins stand out as a particularly versatile scaffold. The nature of the alkoxy substituent at the 7-position of the coumarin ring plays a crucial role in modulating the biological activity of these compounds. This guide delves into the structure-activity relationships (SAR) of 7-alkoxycoumarin derivatives across various biological targets, including the Aryl Hydrocarbon Receptor (AhR), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and fungal pathogens.

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental toxins and plays a role in cell proliferation and differentiation.[1][2][3] Certain 7-alkoxycoumarins have been identified as potent activators of AhR.

Structure-Activity Relationship (SAR) for AhR Activation

Studies have shown that the nature of the alkoxy side chain at the 7-position is a key determinant of AhR activation.[1][2] Specifically, the presence of a 3,3-dimethylallyloxy (prenyl) side chain appears to be a crucial moiety for potent AhR activation.[1][2]

Compound7-Position SubstituentRelative AhR ActivationReference
7-Isopentenyloxycoumarin3,3-DimethylallyloxyStrongest Activator[1][2]
7-But-2'-enyloxycoumarinBut-2'-enyloxyActive[1][2]
7-(2',2'-dimethyl-n-propyloxy)coumarin2',2'-Dimethyl-n-propyloxyActive[1][2]
7-BenzyloxycoumarinBenzyloxyActive[1][2]
7-(3'-hydroxymethyl-3'-methylallyloxy)coumarin3'-Hydroxymethyl-3'-methylallyloxyActive[1][2]
Experimental Protocol: AhR Activation Luciferase Reporter Assay

The activation of the AhR signaling pathway by 7-alkoxycoumarin derivatives is commonly assessed using a luciferase reporter gene assay.[1][2]

Objective: To quantify the ability of test compounds to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Principle: This assay utilizes a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Xenobiotic Response Element (XRE). Upon activation by a ligand, the AhR translocates to the nucleus, binds to the XRE, and drives the expression of the luciferase gene. The resulting luminescence is proportional to the extent of AhR activation.[4]

Materials:

  • HepG2 cells

  • XRE Luciferase Reporter Lentivirus or plasmid

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well microplates

  • Test compounds (7-alkoxycoumarin derivatives)

  • Positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Transduction/Transfection: Transduce or transfect the cells with the XRE luciferase reporter construct and incubate for 48-72 hours to allow for expression of the reporter gene.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Remove the culture medium from the cells and add the medium containing the test compounds or controls. Incubate for a specified period (e.g., 24 hours).[5]

  • Lysis and Luminescence Measurement: After incubation, discard the treatment media and add the luciferase assay reagent to each well. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Data Acquisition: Measure the luminescence intensity using a plate-reading luminometer.[5]

Data Analysis:

  • Subtract the background luminescence (from cell-free wells) from all readings.

  • Normalize the data to the vehicle control to determine the fold induction of luciferase activity.

  • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-Alkoxycoumarin 7-Alkoxycoumarin AhR_HSP90 AhR-HSP90 Complex 7-Alkoxycoumarin->AhR_HSP90 Binds AhR AhR AhR_n AhR AhR->AhR_n HSP90 HSP90 ARNT_c ARNT ARNT_n ARNT ARNT_c->ARNT_n AhR_HSP90->AhR Releases HSP90 AhR_ARNT AhR-ARNT Heterodimer AhR_n->AhR_ARNT ARNT_n->AhR_ARNT Dimerizes XRE XRE AhR_ARNT->XRE Binds Gene Target Gene (e.g., CYP1A1, Luciferase) XRE->Gene Induces Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[6][7]

Structure-Activity Relationship (SAR) for MAO Inhibition

Several 7-oxycoumarin derivatives have been synthesized and evaluated as MAO inhibitors, with many showing high affinity and selectivity for the MAO-A isoenzyme.[8] The substitution pattern on the coumarin scaffold, particularly at the 7-position, significantly influences the inhibitory activity and selectivity.[9] For instance, the presence of a benzyloxy group at the C-7 position has been shown to enhance MAO-B inhibition.[9]

Compound SeriesGeneral StructureKey SAR FindingsReference
4-Methyl-7-oxycoumarin derivatives7-O-linked heterocyclic moieties (oxadiazoles, thiadiazoles, triazoles)High affinity and selectivity for MAO-A, with Ki values in the picomolar range.[8][8]
7-Benzyloxycoumarins7-O-benzyl groupGenerally better MAO-B inhibition compared to other 7-substituents like diethylamino or methoxy.[9][9]
Phenyl-substituted coumarinsPhenyl group at various positionsPhenyl substitution can lead to significant MAO-B inhibition.[9][9]

Quantitative Data for Selected MAO-A Inhibitors:

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
3d7,8-dimethoxy-3-(4-methoxyphenyl)6.67 ± 0.03> 50[9]
12b7,8-dimethoxy-3-(4-chlorophenyl)5.87 ± 0.63> 50[9]
Toloxatone (Reference)-6.61 ± 0.06> 50[9]
Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of 7-alkoxycoumarin derivatives against MAO-A and MAO-B can be determined using a fluorimetric or spectrophotometric assay.[6][10]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.

Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or colored product. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.[10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or kynuramine (B1673886) as a nonselective substrate)[10][11]

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., a fluorogenic HRP substrate)[10]

  • Test compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) or selegiline (B1681611) for MAO-B)[10]

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Pre-incubation: Add the test compounds at various concentrations to the wells of the 96-well plate. Add the MAO-A or MAO-B enzyme solution and pre-incubate for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[10]

  • Reaction Initiation: Prepare a working reagent containing the assay buffer, substrate, HRP, and dye reagent. Add the working reagent to all wells to start the enzymatic reaction.[10]

  • Incubation: Incubate the plate for a specific time (e.g., 20 minutes) in the dark at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[10]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_detection Detection & Analysis A Prepare Test Compound Dilutions D Add Test Compounds to Wells A->D B Prepare MAO Enzyme Solution E Add MAO Enzyme to Wells B->E C Prepare Working Reagent (Substrate, HRP, Dye) G Add Working Reagent to Initiate Reaction C->G D->E F Pre-incubate E->F F->G H Incubate (e.g., 20 min at 37°C) G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Experimental Workflow for MAO Inhibition Assay.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationship (SAR) for AChE Inhibition

The inhibitory potency of 7-aminoalkoxy-coumarin derivatives against AChE is influenced by the nature of the substituent at the 3-position and the length of the alkoxy chain at the 7-position.

Quantitative Data for Selected AChE Inhibitors:

Compound3-Position Substituent7-Position SubstituentAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
6a 4-(Dimethylamino)phenylAminoethoxy0.027.08354[12]
6c 4-(Dimethylamino)phenylAminopentyloxy0.9215.8717[12]
Donepezil (Reference) --0.0062.19365[12]

The data suggests that a shorter aminoalkoxy chain at the 7-position and a 4-(dimethylamino)phenyl group at the 3-position are favorable for potent and selective AChE inhibition.[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against AChE.

Principle: This colorimetric assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • Reference inhibitor (e.g., donepezil)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antifungal Activity

The increasing incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of new antifungal agents. Coumarin derivatives have shown promise in this area.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal activity of 7-alkoxycoumarin derivatives is influenced by the nature of the substituent at the 7-position. O-alkylation and O-acylation with shorter alkyl and acyl groups have been shown to increase the antifungal activity of umbelliferone (B1683723) (7-hydroxycoumarin).[13] The presence of electron-withdrawing groups also appears to favor antifungal activity.[14]

Quantitative Data for Antifungal Activity (MIC values in µg/mL):

Compound7-Position SubstituentAspergillus fumigatus (MIC)Aspergillus flavus (MIC)Reference
Umbelliferone -OH> 512> 512[13]
7-Methoxycoumarin -OCH₃256256[13]
7-Ethoxycoumarin -OCH₂CH₃128128[13]
7-Propoxycoumarin -O(CH₂)₂CH₃6464[13]
Amphotericin B (Reference) -1-21-2[13]

The data indicates that increasing the length of the alkyl chain at the 7-position up to a certain point enhances antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal strains.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal strains (e.g., Aspergillus fumigatus, Aspergillus flavus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microplates

  • Test compounds

  • Reference antifungal drug (e.g., Amphotericin B)

  • Inoculum of the fungal strain

  • Spectrophotometer or visual inspection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds and the reference drug in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols.

  • Inoculation: Add the fungal inoculum to each well of the microplate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.

This guide provides a comparative overview of the structure-activity relationships of 7-alkoxycoumarin derivatives, highlighting their potential as versatile scaffolds for the development of novel therapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological properties of this promising class of compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Coumarin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel coumarin (B35378) analogues against established drugs, supported by experimental data from recent studies. The information is intended to facilitate research and development of new therapeutic agents based on the versatile coumarin scaffold.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro and in vivo efficacy of selected novel coumarin analogues compared to established drugs in anticancer, anti-inflammatory, and anticoagulant applications.

Anticancer Efficacy

Novel coumarin derivatives have demonstrated significant potential as anticancer agents, with some exhibiting greater potency than the established chemotherapeutic drug, Doxorubicin.

Compound/DrugCancer Cell LineIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Novel Coumarin Analogue (5e) MDA-MB-231 (Breast Cancer)0.03 µMNot Reported[1]
Novel Furoxan-Coumarin Hybrid (61c) HeLa (Cervical Cancer)0.88 µMNot Reported[2]
Novel Furoxan-Coumarin Hybrid (61c) MCF-7 (Breast Cancer)0.61 µMNot Reported[2]
Novel Coumarin-Thiazole Hybrid (44a) HepG2 (Liver Cancer)3.74 µMNot Reported[2]
Doxorubicin (Established Drug) MDA-MB-231 (Breast Cancer)0.60 µMVaries depending on model[1]
Doxorubicin (Established Drug) HeLa (Cervical Cancer)>10 µM in some studiesVaries depending on model[3]
Cisplatin (Established Drug) MDA-MB-231 (Breast Cancer)7.87 µMVaries depending on model[2]
Anti-inflammatory Efficacy

Several novel coumarin derivatives have shown potent anti-inflammatory activity, with some surpassing the efficacy of the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, and exhibiting high selectivity for COX-2 over COX-1, comparable to Celecoxib.

Compound/DrugAssayIn Vitro Efficacy (IC50 for COX-2)In Vivo Efficacy (% Edema Inhibition)Reference
Novel Thiazolylcoumarin (2b) COX-2 Inhibition0.31 µMHigh (Specific data not available)[4]
Novel Thiazolylcoumarin (6a) COX-2 Inhibition0.36 µMHigh (Specific data not available)[4]
Novel Coumarin Derivative (4) Carrageenan-induced paw edemaNot Reported44.05% at 3 hours[5]
Novel Coumarin Derivative (8) Carrageenan-induced paw edemaNot Reported38.10% at 3 hours[5]
Celecoxib (Established Drug) COX-2 Inhibition0.30 µMVaries depending on model[4]
Indomethacin (Established Drug) Carrageenan-induced paw edemaNot selective for COX-2~30-35% inhibition at 3 hours[5]
Anticoagulant Efficacy

Certain novel coumarin analogues have demonstrated promising anticoagulant effects, with some showing higher potency than the standard anticoagulant, Warfarin, in prolonging prothrombin time.

Compound/DrugAssayIn Vivo Efficacy (Prothrombin Time in seconds)Reference
Novel Coumarin Derivative (4) Prothrombin Time21.30 s
Warfarin (Established Drug) Prothrombin Time14.60 s
Novel Coumarin Derivative (II) Prothrombin TimeSignificant increase (specific value not provided)[6]
Novel Coumarin Derivative (VIII) Prothrombin TimeSignificant increase (specific value not provided)[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin analogues and a typical experimental workflow for assessing anticancer activity.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes (Proliferation, Survival) NFkB NFkB NFkB->Gene Transcription Promotes (Inflammation, Proliferation) MAPK MAPK MAPK->Gene Transcription JAK JAK STAT STAT JAK->STAT STAT->Gene Transcription Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NFkB Inflammatory Stimuli->MAPK Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK Novel Coumarins Novel Coumarins Novel Coumarins->PI3K Inhibits Novel Coumarins->AKT Inhibits Novel Coumarins->mTOR Inhibits Novel Coumarins->NFkB Inhibits Novel Coumarins->MAPK Inhibits Novel Coumarins->JAK Inhibits

Caption: Key signaling pathways modulated by novel coumarin analogues.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Drug Administration Drug Administration IC50 Determination->Drug Administration Guides dosage Animal Model Animal Model Tumor Induction Tumor Induction Animal Model->Tumor Induction Tumor Induction->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

Caption: Experimental workflow for anticancer efficacy evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticancer Efficacy: MTT Assay

Objective: To determine the cytotoxic effect of novel coumarin analogues on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel coumarin analogues and a reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel coumarin analogues and the reference drug. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of novel coumarin analogues.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Novel coumarin analogues and a reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the novel coumarin analogues.

  • Drug Administration: Administer the novel coumarin analogues and the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

In Vivo Anticoagulant Efficacy: Prothrombin Time (PT) Assay

Objective: To assess the in vivo anticoagulant effect of novel coumarin analogues.

Materials:

  • Mice or rabbits

  • Novel coumarin analogues and a reference drug (e.g., Warfarin)

  • Sodium citrate (B86180) solution

  • Thromboplastin-calcium chloride reagent

  • Coagulometer

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups and administer a single oral dose of the novel coumarin analogues, Warfarin, or the vehicle (control).

  • Blood Collection: After 24 hours, collect blood samples via cardiac puncture into tubes containing sodium citrate solution to prevent coagulation.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PT Measurement: Pre-warm the plasma and the thromboplastin-calcium chloride reagent to 37°C. Mix the plasma with the reagent and measure the time taken for a clot to form using a coagulometer.

  • Data Analysis: Compare the prothrombin time of the groups treated with the novel coumarin analogues and Warfarin to that of the control group. An increase in prothrombin time indicates anticoagulant activity.

References

Head-to-Head Comparison: 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin Versus Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of the natural coumarin (B35378) derivative, 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin, against established chemotherapeutic agents. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer a preliminary performance assessment, focusing on cytotoxicity against Jurkat T cells, a human leukemia cell line.

Executive Summary

This compound, a natural product found in plants such as Citrus medica and Aegle marmelos, has demonstrated cytotoxic effects against cancer cells in vitro.[1] This guide presents its performance alongside standard anticancer drugs—doxorubicin, cisplatin, and paclitaxel—to contextualize its potential efficacy. The primary comparative metric available is the half-maximal inhibitory concentration (IC50) against the Jurkat T cell line.

While specific mechanistic data for this particular coumarin is not extensively available, the broader class of coumarin derivatives is known to exert anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and MAPK.[2][3]

Quantitative Data Comparison: Cytotoxicity (IC50)

The following table summarizes the reported IC50 values of this compound and standard anticancer drugs against the Jurkat T cell line. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference Compound (in same study)
This compoundJurkat T80.58 - 85.83Auraptene (IC50: 55.36 µM)
DoxorubicinJurkatBiphasic: 0.335 and 3.29-
CisplatinJurkat~25 (after 24h exposure)-
PaclitaxelJurkat0.0025 - 0.0075 (after 24h exposure)-

Note: The IC50 values for the standard drugs are compiled from various studies and are provided for comparative purposes. Direct comparison is most accurate when conducted within the same study under identical experimental conditions.

Potential Anticancer Mechanisms of Coumarin Derivatives

While specific studies on the signaling pathways affected by this compound are not yet available, the broader family of coumarin compounds has been shown to induce anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Coumarins are known to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

  • Modulation of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[2][3]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Certain coumarins have been found to modulate MAPK signaling, contributing to their anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Jurkat T cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or standard anticancer drugs. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours, after which 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Jurkat T cells are treated with the respective compounds at their IC50 concentrations for a predetermined time.

  • Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The washed cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Analysis of Signaling Pathways (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the compounds, total protein is extracted from the Jurkat T cells using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line (e.g., Jurkat T cells) Treatment Treatment with Coumarin or Standard Drug Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination IC50_Determination->Apoptosis_Assay Inform concentration IC50_Determination->Western_Blot Inform concentration

Caption: Workflow for evaluating the anticancer properties of a compound.

Hypothesized Signaling Pathways for Coumarin Derivatives

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition Ras Ras Coumarin->Ras Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Inhibition of Proliferation Decreased Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathways modulated by coumarin derivatives.

References

A Comparative Guide to the Pharmacokinetics of Coumarin Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key coumarin (B35378) compounds in various animal models, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating informed decisions in drug development and preclinical research.

I. Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for various coumarin compounds administered to different animal models. These parameters provide a quantitative comparison of their bioavailability and in vivo behavior.

Table 1: Pharmacokinetics of Warfarin (B611796) in Rats
Animal ModelAdministration Route & DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Key Findings & Citations
Male Sprague-Dawley RatsOral, 2 mg/kg~1.8 (visual estimate from graph)~3180-Piperine (B192125) co-administration decreased warfarin plasma concentrations.[1] Gender differences observed, with females showing significantly higher AUC.[2][3]
Female Sprague-Dawley RatsOral, 2 mg/kg--345-AUC was significantly greater in female rats compared to male rats.[2][3]
Adult Male RatsIntravenous, single doses---9 to 30Significant interindividual differences in biological half-life were observed.[4]
RatsIntravenous, 0.1-1.0 mg/kg----Dose-dependent pharmacokinetics were observed, with apparent volume of distribution and clearance decreasing with increasing dose.[5]
Table 2: Pharmacokinetics of Coumarin in Rodents
CompoundAnimal ModelAdministration Route & DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Key Findings & Citations
CoumarinF344 RatsOral gavage, 200 mg/kg---5x longer than in micePlasma radioactivity was 3.5-fold lower than in mice.[6]
CoumarinCD-1 and B6C3F1 MiceOral gavage, 200 mg/kg----Lung Cmax values were significantly higher compared to lower doses or dietary administration.[6]
7-Hydroxycoumarin (metabolite)MiceOral gavage (of coumarin), 200 mg/kg3---A major metabolite of coumarin in mice.[6]
o-Hydroxyphenylacetic acid (o-HPAA) (metabolite)MiceOral gavage (of coumarin), 200 mg/kg37---Accounted for 41% of the dose in urine.[6]
o-Hydroxyphenylacetic acid (o-HPAA) (metabolite)F344 RatsOral gavage (of coumarin), 200 mg/kg6---Accounted for 12% of the dose in urine.[6]
Table 3: Pharmacokinetics of Esculin (B1671248) and its Metabolite Esculetin (B1671247) in Rats
CompoundAnimal ModelAdministration Route & DoseCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Bioavailability (%)Key Findings & Citations
EsculinSprague-Dawley RatsOral, 120 mg/kg340.3-377.30.62Esculin is poorly absorbed orally.[7][8]
Esculetin (metabolite)Sprague-Dawley RatsOral (of Esculin), 120 mg/kg316.5-1276.5-Esculetin is a major metabolite of esculin.[7][8]
EsculetinSprague-Dawley RatsOral, 10 mg/kg---19Investigated following both intravenous and oral administration.[9][10]
EsculinSprague-Dawley RatsOral, 100 mg/kg----A sensitive LC-ESI-MS/MS method was developed for simultaneous determination of esculin and esculetin.[11]
Table 4: Pharmacokinetics of Other Coumarin Compounds
CompoundAnimal ModelAdministration Route & DoseCmaxTmax (h)AUCt½ (h)Key Findings & Citations
Psoralen (B192213)RatsOral (co-administered with anastrozole)----Psoralen significantly increased the Cmax and half-life of co-administered anastrozole (B1683761).[12]
5-Methoxypsoralen (5-MOP)Rats-----A physiologically based pharmacokinetic model was developed to support phototherapy.[13]
OxypeucedaninRatsOral, 20 mg/kg-3.38-2.94Showed poor and slow absorption with a mean absolute bioavailability of 10.26%.[14]
NodakeninRatsOral (Samul-Tang extract)----Pharmacokinetics were studied after oral administration of a traditional herbal medicine.[15]
NodakenetinRatsOral (Samul-Tang extract)----Determined in rat plasma after oral administration of Samul-Tang.[15]
DecursinolRatsOral (Samul-Tang extract)----One of the coumarin compounds from Samul-Tang with determined pharmacokinetic parameters.[15]

II. Experimental Protocols

A fundamental aspect of interpreting pharmacokinetic data is a thorough understanding of the methodologies employed. Below are detailed summaries of typical experimental protocols cited in the studies.

Warfarin Pharmacokinetic Study in Rats[1][2][3]
  • Animal Model: Male and female Sprague-Dawley rats.

  • Drug Administration: A single oral dose of warfarin (2 mg/kg) was administered. In some studies, an interacting compound like piperine was given prior to warfarin administration.[1]

  • Blood Sampling: Blood samples were collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 24, 30, 48, 54, 72, 96, and 120 hours) after warfarin administration.[1]

  • Sample Processing: Plasma was separated from the blood samples.

  • Analytical Method: The concentration of warfarin and its metabolites in plasma was determined using High-Performance Liquid Chromatography (HPLC).[2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life using software like WinNonlin.[1]

Esculin and Esculetin Pharmacokinetic Study in Rats[7][8][11]
  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Esculin was administered orally at doses of 100 mg/kg or 120 mg/kg.[7][8][11]

  • Sample Preparation: Plasma samples were pretreated, often by solid-phase extraction (SPE), after the addition of an internal standard.[7][11]

  • Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method or a reversed-phase HPLC (RP-HPLC) method with UV detection was used for the simultaneous determination of esculin and its metabolite esculetin in rat plasma.[7][8][11] The LC-MS/MS method operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[11]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated based on the plasma concentration-time data.

III. Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of a coumarin compound in an animal model.

Pharmacokinetic_Study_Workflow cluster_PreStudy Pre-Study Phase cluster_Study_Execution Study Execution Phase cluster_Sample_Analysis Sample Analysis Phase cluster_Data_Analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dose_Preparation Dose Preparation (e.g., Warfarin 2 mg/kg in vehicle) Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (e.g., Oral Gavage) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., SPE or LLE) Plasma_Separation->Sample_Extraction Analytical_Quantification Analytical Quantification (e.g., HPLC or LC-MS/MS) Sample_Extraction->Analytical_Quantification Concentration_Time_Profile Plasma Concentration-Time Profile Generation Analytical_Quantification->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t½) Concentration_Time_Profile->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: A generalized workflow for conducting a pharmacokinetic study of a coumarin compound in a rat model.

IV. Conclusion

The pharmacokinetic profiles of coumarin compounds exhibit significant variability depending on the specific compound, the animal model used, and even the gender of the animals. Warfarin, for instance, shows notable gender differences in its AUC in rats.[2][3] Simple coumarins like esculin demonstrate low oral bioavailability, undergoing significant metabolism to compounds like esculetin.[7][8] The route of administration can also drastically alter the pharmacokinetic profile, as seen with coumarin in mice where oral gavage resulted in much higher lung concentrations compared to dietary administration.[6] Furthermore, co-administration of other substances, such as piperine with warfarin, can alter the pharmacokinetic parameters.[1] These findings underscore the importance of carefully designed and controlled preclinical pharmacokinetic studies to accurately predict the in vivo behavior of these compounds and to inform the design of future clinical trials. The detailed methodologies and comparative data presented in this guide aim to provide a valuable resource for researchers in the field of drug development.

References

Comparative docking studies of natural vs. synthetic coumarin analogues against therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in silico docking studies reveals the nuanced binding affinities of natural and synthetic coumarin (B35378) analogues against key therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by quantitative data and detailed experimental protocols.

Coumarins, a versatile class of compounds found widely in nature, have long captivated the attention of medicinal chemists due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[1] The inherent bioactivity of the coumarin scaffold has inspired the synthesis of a vast array of derivatives, each tailored to enhance potency and selectivity for specific biological targets. This guide delves into the comparative performance of natural and synthetic coumarin analogues in molecular docking studies, offering a glimpse into their therapeutic promise.

At the Heart of Interaction: Binding Affinities Unveiled

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to its protein target. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with lower (more negative) values indicating a more favorable binding.

Targeting Cancer: A Battle on Multiple Fronts

In the realm of oncology, coumarins have been investigated as inhibitors of various protein kinases and other crucial players in cancer progression.

A study on novel coumarin derivatives as anti-breast cancer agents identified a synthetic compound, compound 7, with a docking score of -149.893 cal/mol against VEGFR-2, outperforming the standard drug Sorafenib (-144.289 cal/mol).[2] Further in silico design led to novel derivatives with even more promising binding affinities, ranging from -156.185 to -171.985 cal/mol.[2] Another investigation into pyrazolopyrimidine-coumarin hybrids identified compound 10c as a potent anticancer agent, with molecular docking studies revealing JAK1 and CDK2 as primary potential targets. Similarly, a series of new coumarin-containing compounds were synthesized and screened against breast (MCF-7) and liver (HepG-2) cancer cell lines, with compound 13a showing the highest activity, a finding supported by docking studies with the protein 1KE9.[3]

Table 1: Comparative Docking Scores of Coumarin Analogues Against Cancer Targets

Compound TypeCompound/AnalogueTargetDocking Score (kcal/mol)Reference
SyntheticCompound 7VEGFR-2-149.893 (cal/mol)[2]
SyntheticDesigned DerivativesVEGFR-2-156.185 to -171.985 (cal/mol)[2]
SyntheticCompound 10cJAK1, CDK2Not specified
SyntheticCompound 13a1KE9Not specified[3]
Standard DrugSorafenibVEGFR-2-144.289 (cal/mol)[2]
Combating Neurodegeneration: The Alzheimer's Disease Frontier

Coumarins have also emerged as promising candidates for the development of multi-target agents for Alzheimer's disease.

A study on coumarins from Toddalia asiatica evaluated nine natural compounds for their inhibitory activities against acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[4] The most potent multifunctional coumarin, phellopterin, was found to attenuate neuronal cell damage.[4] Docking studies revealed that these coumarins bind to both the catalytic and peripheral active sites of AChE.[4] Another naturally occurring coumarin, Scopoletin, has been identified as an AChE inhibitor and a neuroprotective compound.[5][6] A review of molecular docking studies highlighted that both natural and synthetic coumarin analogues exhibit potent inhibitory activity against AChE, butyrylcholinesterase (BuChE), and monoamine oxidase (MAO).[7]

Table 2: Comparative Docking Data of Coumarin Analogues Against Alzheimer's Disease Targets

Compound TypeCompound/AnalogueTargetBinding Affinity/ActivityReference
NaturalPhellopterinAChE, Aβ AggregationMost potent multifunctional agent[4]
NaturalScopoletinAChEInhibitor and neuroprotective[5][6]
Natural & SyntheticVarious AnaloguesAChE, BuChE, MAOPotent inhibitors[7]
Fighting Viral Infections: The Case of SARS-CoV-2

The recent global health crisis spurred research into antiviral agents, with coumarins being investigated for their potential to inhibit SARS-CoV-2 proteins.

A molecular docking study found that the natural coumarin analogue Inophyllum A exhibited a strong binding energy of -8.4 kcal/mol against the SARS-CoV-2 main protease.[8][9][10] In the same study, synthetic coumarin analogues 1m and 1p demonstrated a binding energy of -7.9 kcal/mol, which was more favorable than the standard drug hydroxychloroquine (B89500) (-5.8 kcal/mol).[8][9][10] Another in silico investigation identified the natural coumarin toddacoumaquinone (B3034185) as a remarkable inhibitor with a binding energy of -7.8 kcal/mol against the main protease.[11]

Table 3: Comparative Docking Scores of Coumarin Analogues Against SARS-CoV-2 Main Protease

Compound TypeCompound/AnalogueBinding Energy (kcal/mol)Reference
NaturalInophyllum A-8.4[8][9][10]
SyntheticAnalogues 1m and 1p-7.9[8][9][10]
NaturalToddacoumaquinone-7.8[11]
Standard DrugHydroxychloroquine-5.8[8][9]
Co-crystallized Ligandα-ketoamide-6.6[8][9]

The Blueprint of Discovery: Experimental Protocols

The reliability of molecular docking studies hinges on the meticulous application of computational protocols. A generalized workflow is outlined below.

A Generalized Workflow for Molecular Docking

G Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Running the Docking Algorithm (e.g., AutoDock Vina, GOLD, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis and Scoring (Binding Energy Calculation) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from a Study on SARS-CoV-2 Inhibitors:
  • Protein and Ligand Preparation: The 3D structure of the SARS-CoV-2 main protease was predicted using the SWISS-MODEL web server.[8][9] The ligands (natural and synthetic coumarins) were prepared for docking.

  • Docking Software: AutoDock Vina was utilized for the molecular interaction studies.[8][9]

  • Analysis: The binding energies were calculated, and the interactions between the ligands and the protein's active site residues were analyzed.[8][9]

Visualizing the Mechanism: Signaling Pathways

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for rational drug design.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Coumarin Coumarin Analogues (Inhibitors) Coumarin->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Role of Acetylcholinesterase in Cholinergic Synapse

Acetylcholinesterase (AChE) plays a critical role in terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

G Role of AChE in a Cholinergic Synapse cluster_synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft AChR ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic Signal Transduction CholineAcetate Choline + Acetate AChE->CholineAcetate Coumarin Coumarin Analogues (Inhibitors) Coumarin->AChE Inhibits

Caption: Role of AChE in a cholinergic synapse.

References

Safety Operating Guide

Prudent Disposal of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document outlines the recommended disposal procedures for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this compound should be handled as a potentially hazardous substance. The following guidelines are based on established best practices for the disposal of laboratory chemical waste and are intended to ensure the safety of laboratory personnel and minimize environmental impact.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements before proceeding with any disposal.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

start Begin Chemical Waste Disposal Assessment is_sds_available Is a specific Safety Data Sheet (SDS) available for the compound? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes no_sds Treat as potentially hazardous waste. is_sds_available->no_sds No waste_type Identify the waste type: - Unused neat compound - Contaminated materials (e.g., gloves, wipes) - Solutions no_sds->waste_type collect_waste Collect waste in a designated, compatible, and properly labeled hazardous waste container. waste_type->collect_waste label_container Label the container with: - 'Hazardous Waste' - Full chemical name - Concentration and volume - Date of accumulation collect_waste->label_container store_waste Store the container in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible chemicals. label_container->store_waste contact_ehs Contact Environmental Health and Safety (EHS) for waste pickup and final disposal. store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol for this compound

Given the potential for coumarin (B35378) compounds to be skin and eye irritants, and in the absence of specific toxicological data, this compound and materials contaminated with it should be disposed of as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a designated, leak-proof, and chemically compatible container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should also be collected in the same hazardous waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

2. Container Labeling: Proper labeling is critical for safety and compliance. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and total volume or mass of the waste

  • The date when the first waste was added to the container (accumulation start date)

3. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Ensure that the container is stored away from incompatible materials. As a general precaution, store this organic compound away from strong oxidizing agents, strong acids, and strong bases.[1]

  • The storage area should be inspected weekly for any signs of leakage.[4]

4. Final Disposal:

  • Once the waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[4]

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary: General Disposal Guidelines

The following table summarizes general quantitative limits for different disposal methods. Note that these are general guidelines and may not apply to this compound, which should be treated as hazardous waste.

Disposal MethodSubstance TypeQuantity Limits (per discharge/day)pH Range
Sanitary Sewer Non-hazardous, water-soluble liquids or solidsUp to 5 gallons (liquids) or 1 kg (solids)[6]5.5 - 10.5[3]
Acid-Base Neutralization Strong acids or bases (diluted 10:1)Up to 25 mL (concentrated)[6]5 - 9[6]
Hazardous Waste Collection All other chemical wastes, including this compoundNo limit, subject to container sizeN/A

Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific SDS for this compound necessitates a cautious approach. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for guidance.

References

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7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.